dTAGV-1 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C70H91F3N6O16S |
|---|---|
Molecular Weight |
1361.6 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H90N6O14S.C2HF3O2/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62;3-2(4,5)1(6)7/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76);(H,6,7)/t42-,48+,49-,51-,52-,54+,63+;/m0./s1 |
InChI Key |
KSEWNBIDXKMTNT-LNVAYBNASA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of dTAGV-1 TFA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of dTAGV-1 Trifluoroacetate (TFA), a second-generation degrader molecule within the degradation tag (dTAG) system. dTAGV-1 is a highly potent and selective heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC), designed to co-opt the von Hippel-Lindau (VHL) E3 ubiquitin ligase for the targeted degradation of proteins fused with the mutant FKBP12F36V tag. This document details its core mechanism of action, presents key quantitative data from in vitro and in vivo studies, outlines representative experimental protocols, and provides visual diagrams of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
dTAGV-1 TFA is a chemical tool engineered for the rapid, selective, and reversible degradation of specific target proteins. Its mechanism is predicated on the PROTAC technology, which hijacks the cell's natural protein disposal machinery—the ubiquitin-proteasome system.
The molecule itself is composed of three key parts:
-
A ligand that selectively binds to the F36V mutant of the FKBP12 protein (FKBP12F36V).
-
A VHL-binding ligand that recruits the von Hippel-Lindau E3 ubiquitin ligase complex.
-
A chemical linker that connects the two ligands.
The degradation process unfolds as follows:
-
Target Tagging: The protein of interest (POI) must first be genetically engineered to express a fusion tag of the mutant FKBP12F36V protein. This can be achieved through various methods like CRISPR/Cas9-mediated knock-in or transgene expression. The F36V mutation in FKBP12 creates a unique binding pocket for the dTAGV-1 ligand, ensuring high selectivity over the wild-type FKBP12 protein.
-
Ternary Complex Formation: dTAGV-1, being bifunctional, simultaneously binds to the FKBP12F36V-tagged POI and the VHL E3 ligase complex. This action brings the target protein and the E3 ligase into close proximity, forming a key ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively removing it from the cell. The dTAGV-1 molecule is then released and can catalyze further rounds of degradation.
A critical tool for validating this mechanism is the negative control compound, dTAGV-1-NEG . This molecule is a diastereomer of dTAGV-1 that is unable to bind to VHL, and consequently, it does not induce degradation of the target protein. This control confirms that the observed degradation is dependent on the recruitment of the VHL E3 ligase.
Caption: this compound signaling pathway for targeted protein degradation.
Quantitative Data Summary
dTAGV-1 has demonstrated potent and selective degradation in both cellular and animal models. Key quantitative findings are summarized below.
Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins
| Cell Line | Target Protein | Concentration Range | Time | Outcome | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc. | |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1 - 24 h | Rapid degradation of KRASG12V and downstream pERK1/2. | |
| Ewing Sarcoma Cells | FKBP12F36V-EWS/FLI | 50 - 5000 nM | 24 h | Promotes degradation of the EWS/FLI fusion protein. |
Table 2: In Vivo Degradation in Mouse Models
| Animal Model | Target Protein | Dosage & Administration | Duration | Outcome | Reference |
| Immunocompromised mice with MV4;11 cells | FKBP12F36V-Nluc | 35 mg/kg, i.p. | Once daily for 3-4 days | Significant reduction in bioluminescent signal 4h post-injection; degradation evident 28h after final dose. |
Table 3: Pharmacokinetic (PK) Properties of dTAGV-1 (non-salt form) in Mice
| Route | Dose (mg/kg) | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUCinf (hr·ng/mL) | Reference |
| i.v. | 2 | 0.08 | 3.02 | 7780 | 3329 | |
| i.p. | 2 | 1.67 | 3.64 | 595 | 3136 | |
| i.p. | 10 | 2.00 | 4.43 | 2123 | 18517 |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of this compound. These may require optimization based on the specific cell line, target protein, and experimental setup.
In Vitro Degradation Assay via Immunoblotting
This protocol describes how to assess the degradation of an FKBP12F36V-tagged protein in a cellular context.
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293T, PATU-8902) expressing the FKBP12F36V-tagged protein of interest in appropriate media.
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 1, 10, 100, 500 nM). Include a DMSO-only vehicle control.
-
Replace the media in each well with the media containing the this compound dilutions or vehicle.
-
Incubate for the desired time period (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.
-
-
Immunoblotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the protein of interest or the tag (e.g., anti-FKBP12) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensity to determine the extent of protein degradation relative to the vehicle control.
-
In Vivo Degradation Study in a Mouse Xenograft Model
This protocol outlines a pharmacodynamic study to confirm this compound activity in vivo.
-
Animal Model:
-
Use immunodeficient mice (e.g., NSG mice, 6-8 weeks old).
-
Implant tumor cells expressing a reporter construct like FKBP12F36V-Luciferase (e.g., MV4;11-luc-FKBP12F36V) subcutaneously or intravenously.
-
Allow tumors to establish as monitored by bioluminescence imaging.
-
-
Formulation Preparation:
-
Prepare the this compound formulation for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be calculated based on the desired dose (e.g., 35 mg/kg) and the average weight of the mice.
-
-
Dosing and Monitoring:
-
Administer the this compound formulation or vehicle control via i.p. injection.
-
Perform bioluminescence imaging at baseline (pre-dose) and at various time points post-dose (e.g., 4, 8, 24, 48 hours) to monitor the degradation of the luciferase-tagged protein.
-
For multi-day studies, administer the dose once daily for the specified duration (e.g., 3-4 days).
-
-
Data Analysis:
-
Quantify the bioluminescent signal (total flux) from the region of interest (tumor) for each mouse at each time point.
-
Normalize the signal to the baseline reading for each animal.
-
Compare the signal in the this compound-treated group to the vehicle-treated group to determine the magnitude and duration of in vivo protein degradation.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflow for evaluating this compound.
Caption: General experimental workflow for this compound validation.
A Technical Guide to dTAGV-1 TFA-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism and application of dTAGV-1 TFA, a potent and selective degrader of FKBP12F36V-tagged proteins. This document details the core mechanism of action, summarizes key quantitative data, provides methodological insights into relevant experiments, and visualizes the underlying biological processes.
Introduction to this compound and the dTAG System
The degradation tag (dTAG) technology is a powerful chemical biology tool for rapid and specific degradation of proteins of interest (POIs) in cellular and in vivo models. The system relies on a dual-component platform: a target protein fused to a mutant FKBP12F36V tag and a heterobifunctional small molecule, a dTAG degrader. dTAGV-1 is a second-generation, in vivo-compatible dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is the trifluoroacetic acid salt form of this degrader.[1][2][3]
The core principle of the dTAG system is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate a specific target protein. dTAGV-1 acts as a molecular bridge, bringing the FKBP12F36V-tagged protein into close proximity with the VHL E3 ligase complex.[1] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. A key advantage of the dTAG system is its high specificity; dTAGV-1 does not induce degradation of the wild-type FKBP12 protein, ensuring that only the tagged protein is targeted. A diastereomer of dTAGV-1, known as dTAGV-1-NEG, is unable to bind to VHL and serves as a negative control in experiments, as it does not induce protein degradation.
Mechanism of Action
The mechanism of this compound-induced protein degradation is a stepwise process that leverages the cellular ubiquitin-proteasome pathway.
-
Ternary Complex Formation : dTAGV-1, a heterobifunctional molecule, possesses two distinct ligands. One ligand selectively binds to the engineered "bump" in the F36V mutant of the FKBP12 protein, while the other ligand binds to the VHL E3 ubiquitin ligase. The simultaneous binding of dTAGV-1 to both the FKBP12F36V-tagged protein and VHL results in the formation of a stable ternary complex.
-
Ubiquitination : The formation of this ternary complex brings the target protein into the vicinity of the E3 ligase machinery. VHL, as part of the E3 ligase complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated protein, unfolds it, and proteolytically cleaves it into small peptides, effectively eliminating the target protein from the cell. dTAGV-1 is then released and can act catalytically to induce the degradation of other target protein molecules.
Quantitative Data
The efficacy of this compound is characterized by its potency (DC50) and maximal degradation (Dmax) in various cell lines and for different FKBP12F36V-tagged target proteins.
| Target Protein | Cell Line | Concentration Range | Time | DC50 | Dmax | Reference |
| FKBP12F36V-Nluc | 293FT | 0.1 nM - 10 µM | 24 h | ~100 nM | >90% | |
| LACZ-FKBP12F36V | PATU-8902 | 500 nM | 4 h | Not Reported | >50% | |
| FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 1-24 h | Not Reported | >90% (at 24h) | |
| FKBP12F36V-EWS/FLI | EWS502 | 50-5000 nM | 24 h | Not Reported | >90% |
Experimental Protocols
Detailed methodologies are crucial for the successful application of the dTAG system. Below are outlines of key experimental protocols.
Immunoblotting for Protein Degradation
This protocol is used to visualize and quantify the degradation of the target protein over time and at different concentrations of this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) or a fixed concentration for a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours). Include DMSO-treated and dTAGV-1-NEG-treated cells as negative controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein or the FKBP12F36V tag. Also, probe for a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.
Cell Viability Assay
This assay determines the effect of target protein degradation on cell proliferation and viability.
Methodology:
-
Cell Plating: Seed cells in 96-well or 384-well plates at a low density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a period of 3 to 5 days.
-
Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the luminescence readings to DMSO-treated control wells and plot the results to determine the GI50 (concentration for 50% growth inhibition).
In Vitro Ubiquitination Assay
This assay directly assesses the this compound-dependent ubiquitination of the target protein.
Methodology:
-
Reaction Setup: In a reaction tube, combine purified recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, ubiquitin, ATP, and the purified VHL E3 ligase complex.
-
Addition of Components: Add the purified FKBP12F36V-tagged target protein and this compound to the reaction mixture. As a control, set up reactions without this compound or with dTAGV-1-NEG.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by immunoblotting using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.
Signaling Pathways
The degradation of a target protein by this compound can have significant effects on downstream signaling pathways, depending on the function of the target protein. For example, the degradation of oncogenic proteins like KRASG12V and EWS/FLI leads to the collapse of their respective signaling networks.
-
KRASG12V Degradation: Degradation of FKBP12F36V-KRASG12V results in the rapid downregulation of downstream signaling pathways, such as the MAPK/ERK pathway. This leads to decreased phosphorylation of MEK and ERK, ultimately inhibiting cell proliferation and survival in KRAS-driven cancers.
-
EWS/FLI Degradation: The degradation of the fusion oncogene FKBP12F36V-EWS/FLI in Ewing sarcoma cells leads to a rapid decrease in the expression of its downstream target genes, such as NKX2-2. This disrupts the aberrant transcriptional program driven by EWS/FLI, leading to potent anti-proliferative effects.
Conclusion
This compound is a highly effective and specific tool for inducing the degradation of FKBP12F36V-tagged proteins. Its mechanism of action, which relies on the recruitment of the VHL E3 ligase to the target protein, allows for rapid and potent protein knockdown in a variety of research settings. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, enabling its effective application in target validation and the study of protein function.
References
dTAGV-1 TFA: An In-Depth Technical Guide for In Vivo Protein Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dTAGV-1 TFA, a potent and selective proteolysis-targeting chimera (PROTAC) for in vivo degradation of FKBP12F36V-tagged proteins. This document outlines the mechanism of action, experimental protocols, and key quantitative data to facilitate the successful application of this technology in research and drug development.
Introduction to this compound
dTAGV-1 is a heterobifunctional degrader that co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the rapid and specific degradation of proteins tagged with the mutant FKBP12F36V domain.[1][2][3] The trifluoroacetic acid (TFA) salt form, this compound, is commonly used for in vivo applications due to its favorable properties.[2][4] This system offers temporal control over protein levels, providing a powerful tool for target validation and functional genomics.
The dTAG system's high selectivity for the mutant FKBP12F36V over its wild-type counterpart minimizes off-target effects, ensuring that the observed phenotypes are a direct result of the targeted protein's knockdown. A diastereomer, dTAGV-1-NEG, which is incapable of binding to VHL, serves as an ideal negative control for experiments.
Mechanism of Action
This compound operates by forming a ternary complex between the FKBP12F36V-tagged protein of interest and the VHL E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
References
dTAGV-1 TFA: An In-depth Technical Guide to Selective Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dTAGV-1 TFA system, a powerful chemical biology tool for achieving rapid and selective degradation of target proteins. We will delve into its mechanism of action, target selectivity, and provide detailed experimental protocols for its application and validation.
Introduction to the dTAGV-1 System
The degradation tag (dTAG) technology offers temporal control over protein levels, overcoming some limitations of traditional genetic knockout or RNA interference techniques. The dTAGV-1 system is a specific application of this technology that utilizes the VHL E3 ubiquitin ligase to induce the degradation of proteins tagged with a mutant FKBP12F36V protein. This compound is a potent, selective, and in vivo-compatible molecule that orchestrates this degradation.[1][2][3]
The system's high specificity stems from the dTAGV-1 molecule's ability to selectively bind to the mutated FKBP12F36V tag, which has been engineered to minimize interaction with the wild-type FKBP12 protein present in mammalian cells. This ensures that only the protein of interest, fused with the FKBP12F36V tag, is targeted for degradation.[4]
Mechanism of Action
The dTAGV-1 molecule is a heterobifunctional small molecule, meaning it has two distinct ends that can bind to two different proteins simultaneously. One end of dTAGV-1 binds to the FKBP12F36V tag on the target protein, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This binding event brings the target protein into close proximity with the E3 ligase machinery, leading to the polyubiquitination of the target protein. The polyubiquitin chain acts as a signal for the proteasome, the cell's protein degradation machinery, which then recognizes and degrades the tagged protein.
A key component for validating the specificity of this system is the negative control molecule, dTAGV-1-NEG. This diastereomer of dTAGV-1 is incapable of binding to VHL, and therefore does not induce degradation of the target protein, even when it is tagged with FKBP12F36V.
Target Protein Selectivity
The dTAGV-1 system exhibits a high degree of selectivity for FKBP12F36V-tagged proteins, with minimal off-target effects. This has been demonstrated through various experimental approaches, including proteomics and targeted protein analysis.
In Vitro Selectivity
Studies in 293FT cells engineered to express either wild-type FKBP12 (FKBP12WT) or the mutant FKBP12F36V, both fused to a NanoLuc luciferase (Nluc) reporter, have shown that dTAGV-1 induces potent degradation of FKBP12F36V-Nluc with no effect on FKBP12WT-Nluc. This demonstrates the exquisite selectivity of dTAGV-1 for the mutant tag.
| Cell Line | Target Protein | This compound Concentration Range | Duration | Result |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 hours | Potent degradation observed |
| 293FT | FKBP12WT-Nluc | 0.1 nM - 10 µM | 24 hours | No significant degradation |
Global Proteomics Analysis
To assess the global selectivity of dTAGV-1, multiplexed quantitative mass spectrometry-based proteomics has been performed on PATU-8902 cells expressing a LACZ-FKBP12F36V fusion protein. The results of these experiments are summarized in the table below.
| Cell Line | Treatment | Duration | Key Finding |
| PATU-8902 LACZ-FKBP12F36V | 500 nM dTAGV-1 | 4 hours | LACZ-FKBP12F36V was the only protein significantly degraded in the proteome. |
This high level of selectivity ensures that the observed cellular phenotypes are a direct result of the degradation of the protein of interest, rather than off-target effects.
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the efficacy and selectivity of dTAGV-1.
Luciferase-Based Degradation Assay
This assay provides a quantitative measure of target protein degradation.
Materials:
-
293FT cells stably expressing FKBP12F36V-Nluc (or your target protein fused to FKBP12F36V and a reporter) and a control reporter like Firefly luciferase (Fluc).
-
This compound and dTAGV-1-NEG TFA.
-
Dual-Glo Luciferase Assay System (Promega).
-
Opaque, white 96-well plates.
Protocol:
-
Seed 293FT cells in opaque, white 96-well plates at a density that will result in 70-80% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound and dTAGV-1-NEG TFA in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Perform the Dual-Glo Luciferase Assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the ratio of Nluc to Fluc signal for each well and normalize to the DMSO control to determine the percentage of protein degradation.
Western Blot Analysis for Target Degradation
This method provides a direct visualization of the decrease in the target protein levels.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest.
-
This compound, dTAGV-1-NEG TFA, and DMSO.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Primary antibody against the protein of interest or the tag, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Protocol:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with this compound (e.g., 500 nM), dTAGV-1-NEG TFA (e.g., 500 nM), and DMSO for the desired time course (e.g., 1, 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities. Normalize the intensity of the target protein band to the loading control.
Cell Viability Assay
This assay is used to assess the phenotypic consequences of degrading the target protein.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest.
-
This compound, dTAGV-1-NEG TFA, and DMSO.
-
CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
Opaque, white 96-well plates.
Protocol:
-
Seed cells in opaque, white 96-well plates at a low density (e.g., 1000 cells/well).
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, dTAGV-1-NEG TFA, and DMSO.
-
Incubate the plates for a desired period (e.g., 72 hours).
-
Perform the CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the luminescence values to the DMSO-treated wells to determine the relative cell viability.
In Vivo Applications
This compound has been shown to be effective for in vivo applications. For in vivo studies, dTAGV-1 can be formulated for intraperitoneal (i.p.) injection. A typical dosage might be 35 mg/kg administered daily. The degradation of the target protein can be monitored in vivo using techniques such as bioluminescent imaging if a luciferase tag is used.
Conclusion
The this compound system is a robust and highly selective tool for the targeted degradation of proteins. Its rapid action and high specificity make it an invaluable asset for studying protein function, validating drug targets, and exploring the immediate consequences of protein loss in a variety of biological contexts. The experimental protocols provided in this guide offer a starting point for researchers to effectively implement and validate the dTAGV-1 system in their own laboratories.
References
An In-depth Technical Guide to dTAGV-1 TFA: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
dTAGV-1 TFA is a potent and selective heterobifunctional degrader designed for the targeted degradation of proteins tagged with the mutant FKBP12F36V. As a crucial tool in chemical biology and drug development, this compound facilitates the rapid and specific removal of target proteins, enabling the study of protein function and the validation of therapeutic targets. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its application in both in vitro and in vivo settings are provided, along with graphical representations of its mechanism of action and experimental workflows to aid researchers in its effective utilization.
Chemical Structure and Physicochemical Properties
This compound is a PROTAC (Proteolysis Targeting Chimera) that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that selectively binds to the F36V mutant of the FKBP12 protein.[1] The trifluoroacetic acid (TFA) salt form enhances its solubility and stability for research applications.
Below is a 2D representation of the chemical structure of dTAGV-1.
References
The Dawn of VHL-Recruiting dTAG Molecules: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The ability to rapidly and selectively control protein abundance is a cornerstone of modern biological research and a powerful strategy in therapeutic development. The degradation tag (dTAG) system has emerged as a versatile platform for achieving this control, offering temporal advantages over genetic approaches and enhanced selectivity compared to small-molecule inhibitors.[1][2][] This technical guide delves into the discovery and development of a key advancement in this technology: the von Hippel-Lindau (VHL) E3 ligase-recruiting dTAG molecules.[1][4] By co-opting the VHL E3 ubiquitin ligase complex, these molecules provide a potent and orthogonal approach to the original cereblon (CRBN)-recruiting dTAGs, expanding the toolkit for targeted protein degradation. This guide will provide an in-depth overview of the core principles, experimental methodologies, and key data associated with VHL-recruiting dTAG technology.
The dTAG System: A Primer on Induced Protein Degradation
The dTAG system is a dual-component platform that enables the degradation of a specific protein of interest (POI). This is achieved by first genetically tagging the POI with a mutant form of the FK506-binding protein 12 (FKBP12) carrying a F36V mutation (FKBP12F36V). This mutation creates a "bump" in the protein's binding pocket that can be selectively recognized by a corresponding "hole" in a specially designed heterobifunctional dTAG molecule.
The dTAG molecule itself is a chimeric compound with two key functional ends connected by a chemical linker. One end binds specifically to the FKBP12F36V tag on the POI, while the other end recruits a native E3 ubiquitin ligase. This induced proximity triggers the formation of a ternary complex between the POI-FKBP12F36V fusion protein, the dTAG molecule, and the E3 ligase complex. The E3 ligase then polyubiquitinates the POI, marking it for degradation by the cell's proteasome.
The Rise of VHL-Recruiting dTAGs: Overcoming Limitations and Expanding Utility
The first generation of dTAG molecules primarily utilized the CRBN E3 ligase for targeted degradation. While highly effective in many contexts, researchers observed that the efficiency of CRBN-mediated degradation could be protein- and cell-type-dependent. This led to the development of a second-generation of dTAG molecules that recruit the VHL E3 ligase complex, offering an alternative and often more effective degradation pathway.
The most prominent VHL-recruiting dTAG molecule is dTAGV-1. Its development involved the synthesis and screening of various analogs with different VHL-binding ligands and linker compositions to identify a potent and selective degrader of FKBP12F36V-tagged proteins. The creation of dTAGV-1 and its negative control, dTAGV-1-NEG (which cannot bind VHL), has been instrumental in validating its mechanism of action.
Key advantages of the VHL-recruiting dTAG system include:
-
Overcoming Recalcitrance: dTAGV-1 has been shown to effectively degrade proteins that are resistant to CRBN-recruiting dTAG molecules. A notable example is the EWS/FLI fusion protein, a driver of Ewing sarcoma, which was successfully degraded by dTAGV-1 but not by its CRBN-recruiting counterpart, dTAG-13.
-
Combinatorial Studies: The availability of both CRBN and VHL-recruiting dTAGs allows for simultaneous degradation of two different tagged proteins without competition for the same E3 ligase, enabling combinatorial studies.
-
In Vivo Applicability: dTAGV-1 has demonstrated improved pharmacokinetic and pharmacodynamic properties, making it a valuable tool for in vivo studies in animal models.
Quantitative Data Summary
The efficacy of dTAG molecules is typically quantified by their ability to induce degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for VHL-recruiting dTAG molecules from published studies.
| Molecule | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| dTAGV-1 | FKBP12F36V-Nluc | 293FT | Potent | ~95% | |
| dTAGV-1 | LACZ-FKBP12F36V | PATU-8902 | Not specified | >90% | |
| dTAGV-1 | FKBP12F36V-KRASG12V | PATU-8902 | Not specified | >90% | |
| dTAGV-1 | FKBP12F36V-EWS/FLI | EWS502 | Not specified | >90% |
Note: Specific DC50 values are not always explicitly stated in the initial publications, but potency is demonstrated through dose-response curves.
Experimental Protocols
The following sections detail the methodologies for key experiments involved in the characterization and application of VHL-recruiting dTAG molecules.
Cell Line Generation with FKBP12F36V-tagged Proteins
Objective: To generate stable cell lines expressing the protein of interest tagged with FKBP12F36V.
Methodology:
-
Vector Construction: The coding sequence for the protein of interest is cloned into a lentiviral expression vector containing the FKBP12F36V tag at either the N- or C-terminus. It is crucial to determine which terminus can be tagged without disrupting protein function. Plasmids for this purpose are often available through repositories like Addgene.
-
Lentivirus Production: Lentiviral particles are produced by co-transfecting the expression vector with packaging and envelope plasmids into a suitable packaging cell line (e.g., HEK293T).
-
Transduction: The target cell line is transduced with the collected lentiviral supernatant.
-
Selection and Clonal Isolation: Transduced cells are selected using an appropriate antibiotic resistance marker included in the vector. Single-cell clones are then isolated to ensure a homogenous population of cells expressing the tagged protein.
-
Validation: Expression of the full-length FKBP12F36V-tagged protein is confirmed by Western blotting using antibodies against the protein of interest and/or the tag.
In-Cell Degradation Assays
Objective: To assess the ability of dTAG molecules to induce the degradation of the FKBP12F36V-tagged protein in a cellular context.
Methodology:
-
Cell Plating: Cells expressing the FKBP12F36V-tagged protein are seeded in multi-well plates.
-
dTAG Molecule Treatment: Cells are treated with a dose-response range of the dTAG molecule (e.g., dTAGV-1) and the negative control (e.g., dTAGV-1-NEG) for a specified period (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Equal amounts of total protein from each sample are resolved by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies against the protein of interest and a loading control (e.g., GAPDH, Vinculin).
-
Data Analysis: The intensity of the protein bands is quantified using densitometry. The level of the target protein is normalized to the loading control and then expressed as a percentage of the vehicle-treated control. DC50 and Dmax values are calculated from the resulting dose-response curves.
Proteomics-Based Selectivity Profiling
Objective: To determine the selectivity of the dTAG molecule by assessing its impact on the global proteome.
Methodology:
-
Cell Treatment and Lysis: Cells expressing the tagged protein are treated with the dTAG molecule at a concentration known to induce maximal degradation (e.g., 500 nM dTAGV-1) or with a vehicle control for a defined period (e.g., 4 hours).
-
Protein Digestion: Cell lysates are processed for mass spectrometry. This typically involves protein reduction, alkylation, and digestion with trypsin.
-
Tandem Mass Tag (TMT) Labeling (Optional but Recommended): For quantitative proteomics, the resulting peptides from each sample can be labeled with isobaric TMT reagents to allow for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide samples are analyzed by LC-MS/MS.
-
Data Analysis: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant) to identify and quantify proteins. The abundance of each protein in the dTAG-treated sample is compared to the vehicle-treated control. Volcano plots are often used to visualize proteins that are significantly up- or downregulated. The desired outcome is that only the FKBP12F36V-tagged protein is significantly depleted.
Mechanism of Action Confirmation
Objective: To confirm that the observed degradation is dependent on the proteasome and the recruited E3 ligase.
Methodology:
-
Inhibitor Pre-treatment: Cells are pre-treated with a proteasome inhibitor (e.g., carfilzomib) or an inhibitor of the Cullin-RING ligase neddylation pathway (e.g., MLN4924) for a short period before the addition of the dTAG molecule.
-
dTAG Molecule Treatment: The dTAG molecule is then added to the pre-treated cells.
-
Western Blot Analysis: Cell lysates are collected and analyzed by Western blotting as described in section 4.2.
-
E3 Ligase Knockout: CRISPR/Cas9-mediated gene editing can be used to generate cell lines deficient in the E3 ligase being recruited (e.g., VHL knockout). The degradation assay is then repeated in these knockout cells.
-
Expected Outcome: Degradation of the target protein should be rescued (i.e., prevented) in the presence of the inhibitors or in the E3 ligase knockout cells, confirming the intended mechanism of action.
Visualizing the dTAG System
The following diagrams, generated using the DOT language, illustrate the key processes and workflows in the VHL-recruiting dTAG system.
Mechanism of VHL-Recruiting dTAG Molecules
Caption: Mechanism of VHL-recruiting dTAG molecules for targeted protein degradation.
Experimental Workflow for dTAG Molecule Evaluation
Caption: Experimental workflow for the evaluation of VHL-recruiting dTAG molecules.
Signaling Pathway Perturbation via dTAG
Caption: Perturbation of the KRAS signaling pathway using dTAGV-1.
Conclusion and Future Directions
The development of VHL-recruiting dTAG molecules, exemplified by dTAGV-1, represents a significant advancement in the field of targeted protein degradation. This technology provides a robust and versatile tool for dissecting complex biological systems with high temporal resolution and specificity. The ability to overcome the limitations of first-generation dTAGs and the potential for in vivo applications opens up new avenues for target validation in drug discovery and for fundamental biological research. Future efforts in this field will likely focus on the development of new dTAG molecules that recruit other E3 ligases, further expanding the scope and applicability of this powerful technology. Additionally, refining the delivery and in vivo stability of dTAG molecules will be crucial for their translation into therapeutic modalities.
References
Methodological & Application
Application Notes and Protocols for dTAGV-1 TFA In Vitro Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
dTAGV-1 TFA is a potent and selective heterobifunctional degrader molecule. It belongs to the class of proteolysis-targeting chimeras (PROTACs). This compound co-opts the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the targeted degradation of proteins that have been tagged with the mutant FKBP12F36V protein.[1][2][3] This technology allows for the rapid and specific depletion of a target protein in vitro and in vivo, making it a valuable tool for target validation and studying protein function.
These application notes provide detailed protocols for assessing the in vitro degradation of FKBP12F36V-tagged proteins mediated by this compound. Protocols for both cell-based and cell-free assays are described, along with methods for quantifying protein degradation.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule is composed of a ligand that binds to the VHL E3 ligase and another ligand that specifically recognizes the mutant FKBP12F36V tag. This dual binding induces the formation of a ternary complex between the VHL E3 ligase and the FKBP12F36V-tagged protein of interest (POI). Once in proximity, the E3 ligase ubiquitinates the POI, marking it for degradation by the 26S proteasome.
Caption: dTAGV-1 Signaling Pathway.
Quantitative Data Summary
The following table summarizes typical quantitative data for this compound-mediated protein degradation from cell-based assays. Actual values may vary depending on the specific target protein, cell line, and experimental conditions.
| Parameter | Value | Cell Line | Assay Method | Reference |
| DC50 | 0.1 nM - 10 µM | 293FT | Luciferase Reporter Assay | |
| Dmax | >90% | 293FT | Luciferase Reporter Assay | |
| Time to Onset | ~1 hour | Myeloid progenitors | Western Blot | |
| Optimal Incubation | 24 hours | 293FT | Luciferase Reporter Assay |
Experimental Protocols
Protocol 1: Cell-Based In Vitro Degradation Assay
This protocol describes the degradation of an FKBP12F36V-tagged protein of interest (POI) in a cellular context.
Materials:
-
Cells expressing the FKBP12F36V-POI fusion protein (e.g., 293FT, PATU-8902)
-
This compound
-
Negative control (e.g., dTAGV-1-NEG TFA)
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Proteasome inhibitor (e.g., MG132 or carfilzomib) as a positive control for inhibition of degradation
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against the POI or the FKBP12 tag
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells expressing the FKBP12F36V-POI at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 0.1 nM to 10 µM). Prepare similar dilutions for the negative control.
-
Cell Treatment: Treat the cells with the desired concentrations of this compound, negative control, or DMSO vehicle. Include a co-treatment with a proteasome inhibitor as a control to confirm proteasome-dependent degradation. Incubate for a specific time course (e.g., 1, 2, 4, 8, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody against the POI or the FKBP12 tag.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Caption: Cell-Based Degradation Workflow.
Protocol 2: Cell-Free In Vitro Degradation Assay
This protocol is for assessing protein degradation in a cell-free extract, which can be useful for mechanistic studies.
Materials:
-
Cell line (e.g., 293T) for preparing cell extract
-
This compound
-
Purified FKBP12F36V-tagged protein of interest
-
Degradation buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM DTT, 10 mM NaCl, 10 mM ATP)
-
ATP regenerating system (optional)
-
Proteasome inhibitor (e.g., MG132)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare Cell Extract:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in ice-cold degradation buffer.
-
Lyse the cells by sonication or dounce homogenization on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant (cell extract).
-
-
Degradation Reaction:
-
In a microcentrifuge tube, combine the cell extract, purified FKBP12F36V-POI, and this compound at the desired final concentrations.
-
Include control reactions with DMSO (vehicle) and a proteasome inhibitor.
-
Incubate the reactions at 37°C for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Stop Reaction: At each time point, stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the samples by Western blotting as described in Protocol 1 to detect the remaining POI.
Alternative Quantification Method: Luciferase Reporter Assay
For high-throughput screening, a luciferase reporter assay can be employed. This involves fusing the FKBP12F36V tag to a luciferase enzyme (e.g., NanoLuc®). Degradation of the fusion protein results in a decrease in luminescence.
Brief Protocol:
-
Use cells stably expressing an FKBP12F36V-luciferase fusion protein.
-
Seed cells in a 96- or 384-well plate.
-
Treat cells with a dilution series of this compound.
-
Incubate for the desired time (e.g., 24 hours).
-
Add luciferase substrate and measure luminescence using a plate reader.
-
A decrease in luminescence signal corresponds to protein degradation.
Conclusion
The this compound system provides a robust and specific method for inducing the in vitro degradation of FKBP12F36V-tagged proteins. The protocols outlined above offer both cell-based and cell-free approaches to study and quantify this degradation, enabling researchers to effectively validate drug targets and investigate protein function. Careful optimization of experimental conditions, such as cell type, compound concentration, and incubation time, is recommended for achieving optimal results.
References
Application Notes and Protocols for dTAGV-1 TFA Treatment Time Course for Optimal Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
dTAGV-1 TFA is a highly potent and selective heterobifunctional degrader molecule designed for the targeted degradation of proteins tagged with the FKBP12F36V mutant protein. This system offers rapid and reversible control over protein levels, making it an invaluable tool for target validation and studying protein function in a temporal manner. This compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] This document provides detailed application notes and protocols to guide researchers in determining the optimal treatment time course for achieving maximal degradation of their target protein using this compound.
Mechanism of Action
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific protein degradation. This compound is a key component of this system, acting as a molecular bridge between the target protein and the cellular degradation machinery. The process can be summarized in the following steps:
-
Binding to FKBP12F36V: this compound selectively binds to the mutant FKBP12F36V tag, which has been genetically fused to the protein of interest.
-
Recruitment of VHL E3 Ligase: The other end of the this compound molecule binds to the VHL E3 ubiquitin ligase.
-
Ternary Complex Formation: This dual binding results in the formation of a ternary complex consisting of the FKBP12F36V-tagged protein, this compound, and the VHL E3 ligase.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.
This targeted degradation is highly efficient and specific, with minimal off-target effects.
Caption: Signaling pathway of this compound-mediated protein degradation.
Determining the Optimal Treatment Time Course
The optimal time course for this compound-mediated degradation can vary depending on several factors, including the specific target protein, its subcellular localization, intrinsic stability, and the cell type being used. Therefore, it is crucial to perform a time-course experiment to determine the ideal treatment duration for each experimental system.
Key Experimental Considerations:
-
Concentration: A starting concentration of 100-500 nM this compound is recommended for in vitro experiments.
-
Time Points: A range of time points should be evaluated to capture the kinetics of degradation. Suggested time points include 0, 1, 2, 4, 6, 12, and 24 hours. In some cases, degradation can be observed as early as 1 hour.
-
Controls: Appropriate controls are essential for data interpretation. These include a vehicle control (e.g., DMSO) and, if available, a negative control compound such as dTAGV-1-NEG, which does not bind to VHL.
Summary of In Vitro Degradation Time Courses from Literature
| Target Protein | Cell Line | This compound Concentration | Time for Significant Degradation | Reference |
| FKBP12F36V-Nluc | 293FT | 0.1 nM - 10 µM | 24 hours | |
| FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 1-24 hours | |
| FKBP12F36V-EWS/FLI | EWS502 | 50-5000 nM | 24 hours | |
| LACZ-FKBP12F36V | PATU-8902 | 500 nM | 4 hours |
Summary of In Vivo Degradation Time Courses from Literature
| Target Protein | Animal Model | This compound Dosage | Time for Significant Degradation | Reference |
| FKBP12F36V-Nluc | Mice | 35 mg/kg (i.p.) | 4 hours post-administration | |
| FKBP12F36V-Nluc | Mice | 35 mg/kg (i.p., daily for 3 days) | Degradation evident 28 hours after final dose |
Experimental Protocols
The following are detailed protocols for key experiments to determine the optimal this compound treatment time course.
Caption: Workflow for determining the optimal this compound treatment time.
Protocol 1: In Vitro Time-Course Experiment for Protein Degradation
Objective: To determine the optimal treatment duration of this compound for the degradation of an FKBP12F36V-tagged protein of interest in a specific cell line.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
This compound (and dTAGV-1-NEG, optional)
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein, FKBP12 tag, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
Treatment: Prepare working solutions of this compound and controls in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the treatment compounds.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours).
-
Cell Lysis:
-
At each time point, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and loading dye.
-
Denature the samples by boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the relative protein levels against time to determine the time point of maximal degradation.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for mRNA Analysis
Objective: To confirm that the observed decrease in protein levels is due to post-translational degradation and not transcriptional repression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and Harvest: Follow steps 1-3 from Protocol 1. At each time point, harvest the cells for RNA extraction.
-
RNA Extraction: Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative mRNA expression levels of the target gene, normalized to the housekeeping gene. A lack of significant change in mRNA levels concurrent with protein degradation supports a post-translational mechanism.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of target protein degradation on cell proliferation or viability over time.
Materials:
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a serial dilution of this compound and controls.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, 96, 120 hours).
-
Viability Measurement: At each time point, add the cell viability reagent to the wells and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the cell viability against the this compound concentration and time.
Conclusion
The this compound system provides a robust and versatile method for the acute and selective degradation of FKBP12F36V-tagged proteins. By performing systematic time-course experiments as outlined in these application notes, researchers can precisely determine the optimal treatment conditions to achieve maximal degradation of their target protein. This enables a more accurate and nuanced understanding of protein function and its role in various biological processes and disease states. The provided protocols offer a solid foundation for these studies, which can be adapted to specific experimental needs.
References
Generating Endogenously-Tagged FKBP12-F36V Cell Lines with CRISPR/Cas9 for Targeted Protein Degradation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ability to rapidly and selectively control the abundance of specific proteins is a powerful tool for dissecting complex biological systems and for therapeutic target validation. The dTAG (degradation tag) system offers a robust chemical-genetic approach for targeted protein degradation.[1][2] This system utilizes a small, cell-permeable heterobifunctional molecule (e.g., dTAG-13) to induce the proximity of a target protein fused to the FKBP12-F36V mutant protein with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation.[2][3] Generating cell lines with the FKBP12-F36V tag knocked into the endogenous locus of a protein of interest using CRISPR/Cas9 ensures physiological expression levels and avoids artifacts associated with overexpression systems.[1]
This document provides a detailed protocol for the generation and validation of FKBP12-F36V tagged cell lines using CRISPR/Cas9-mediated homology-directed repair (HDR).
Signaling Pathway: The dTAG System
The dTAG system hijacks the cell's natural protein disposal machinery. The FKBP12-F36V tag serves as a specific "handle" for the dTAG molecule, which acts as a bridge to an E3 ligase, initiating the degradation cascade.
Caption: The dTAG system for targeted protein degradation.
Experimental Workflow
The generation of a knock-in cell line is a multi-step process that requires careful design, execution, and validation.
Caption: Overall experimental workflow for generating FKBP12-F36V tagged cell lines.
Quantitative Data Summary
Successful generation of FKBP12-F36V tagged cell lines has been reported for various proteins across different cell lines. The following tables summarize key quantitative data from published studies.
Table 1: Examples of Successfully Tagged Proteins and gRNA Sequences
| Target Protein | Cell Line | Tagging Terminus | gRNA Sequence (5' - 3') | Reference |
| BRD4 | 293T | N-terminus | GAGCTGGAAGACATGGACGA | |
| KDM4A | HEK293T | N-terminus | ATTGAGCCTGCACTATACC | |
| NELFB | mESCs | C-terminus | Not specified | |
| CDK2 | Mouse | Not specified | Not specified | |
| CDK5 | Mouse | Not specified | Not specified |
Table 2: Representative Degradation Conditions and Efficiency
| Tagged Protein | Cell Line | dTAG Molecule | Concentration | Time to Max Degradation | Reference |
| BRD4-FKBP12-F36V | 293T | dTAG-13 | 100 nM | 4 hours | |
| FKBP12-F36V-Nluc | 293FT | dTAG-13 | 100 nM | 1 hour | |
| HDAC1-FKBP12-F36V | MV4;11 | dTAG-13 | 50 nM | > 4 hours | |
| MYC-FKBP12-F36V | MV4;11 | dTAG-13 | 50 nM | ~ 2 hours | |
| NELFB-FKBP12-F36V | mESCs | dTAG-13 | 500 nM | 30 minutes |
Experimental Protocols
Protocol 1: gRNA Design and Donor DNA Template Construction
1.1. gRNA Design:
-
Objective: To design a specific and efficient guide RNA that directs the Cas9 nuclease to the desired genomic locus for insertion of the FKBP12-F36V tag.
-
Procedure:
-
Identify the target genomic locus for N- or C-terminal tagging of your protein of interest. For N-terminal tagging, the cut site should be near the start codon (ATG). For C-terminal tagging, it should be near the stop codon.
-
Use a gRNA design tool (e.g., CHOPCHOP, Benchling) to identify potential 20-nucleotide gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Select gRNAs with high predicted on-target efficiency and low predicted off-target effects. It is recommended to test 2-3 different gRNAs.
-
Synthesize the gRNA or clone it into a suitable expression vector (e.g., pX330).
-
1.2. Donor DNA Template Design:
-
Objective: To construct a donor plasmid containing the FKBP12-F36V coding sequence flanked by homology arms that will serve as a template for HDR.
-
Procedure:
-
Design homology arms of 500-800 bp flanking the intended insertion site. These arms should be homologous to the genomic sequences upstream and downstream of the Cas9 cut site.
-
The donor template should contain the FKBP12-F36V coding sequence. It is also advisable to include a flexible linker (e.g., GGGGS) between the protein of interest and the tag to ensure proper folding and function of both. For initial experiments, a selectable marker (e.g., Puromycin resistance) can be included, often separated by a self-cleaving 2A peptide sequence (e.g., P2A).
-
Crucially, the donor template itself should not be a target for the gRNA. This can be achieved by introducing silent mutations in the PAM site or the gRNA seed region within the homology arms of the donor plasmid.
-
Assemble the homology arms, linker, FKBP12-F36V tag, and selectable marker into a suitable plasmid backbone using standard molecular cloning techniques (e.g., Gibson assembly).
-
Protocol 2: Transfection and Selection of Edited Cells
2.1. Cell Transfection:
-
Objective: To deliver the Cas9 nuclease, gRNA, and donor DNA template into the target cells.
-
Procedure:
-
Culture the target cell line to ~70-80% confluency.
-
Co-transfect the cells with the Cas9-gRNA expression plasmid and the donor DNA template plasmid using a suitable transfection reagent (e.g., Lipofectamine) or electroporation, following the manufacturer's protocol. The optimal ratio of Cas9:gRNA plasmid to donor plasmid may need to be empirically determined but a 1:1 ratio is a good starting point.
-
2.2. Selection and Clonal Expansion:
-
Objective: To select for cells that have successfully integrated the donor template and to isolate single-cell clones.
-
Procedure:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Maintain the selection pressure until non-transfected control cells are eliminated.
-
Isolate single cells from the resistant population by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expand the single-cell clones for further validation. This process can take 2-4 weeks.
-
Protocol 3: Validation of Knock-in Cell Lines
3.1. Genomic Validation:
-
Objective: To confirm the correct integration of the FKBP12-F36V tag at the genomic level.
-
Procedure:
-
Junction PCR: Design PCR primers with one primer binding outside the homology arm in the genomic DNA and the other binding within the inserted tag sequence. This will only produce a product if the tag is correctly integrated. A second PCR with primers flanking the entire insertion site can be used to distinguish between heterozygous and homozygous clones.
-
Sanger Sequencing: Sequence the PCR products from the junction PCR to confirm the precise in-frame insertion of the tag and the absence of mutations.
-
3.2. Protein Expression Validation:
-
Objective: To verify the expression of the tagged protein at the expected molecular weight.
-
Procedure:
-
Prepare whole-cell lysates from wild-type and successfully edited cell clones.
-
Perform Western blot analysis using an antibody against the protein of interest. A successful knock-in will result in a band shift corresponding to the size of the FKBP12-F36V tag (~12 kDa) plus any additional elements like linkers or HA tags. An antibody against the FKBP12 tag can also be used.
-
3.3. Functional Validation (Degradation Assay):
-
Objective: To confirm that the tagged protein can be efficiently degraded upon treatment with a dTAG molecule.
-
Procedure:
-
Plate the validated knock-in cell clones.
-
Treat the cells with a dTAG molecule (e.g., dTAG-13 at 100-500 nM) and a vehicle control (e.g., DMSO) for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Harvest the cells at each time point and perform Western blot analysis to assess the levels of the tagged protein. A successful functional validation will show a time-dependent decrease in the tagged protein levels in the dTAG-treated cells compared to the vehicle control.
-
Logical Relationships in dTAG-mediated Degradation
The successful degradation of a target protein via the dTAG system is dependent on a series of necessary conditions.
Caption: Logical dependencies for successful dTAG-mediated protein degradation.
Conclusion
The generation of FKBP12-F36V tagged cell lines using CRISPR/Cas9 is a powerful and precise method for enabling targeted protein degradation studies. By following these detailed protocols, researchers can create valuable tools for investigating protein function and validating potential drug targets with high temporal resolution. Careful design and rigorous validation are paramount to ensure the generation of reliable and robust cellular models.
References
Application Notes and Protocols for Lentiviral Expression of FKBP12F36V Fusion Proteins for dTAGV-1 TFA-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dTAG (degradation tag) technology offers a powerful and versatile method for rapid and selective degradation of target proteins.[1][][3] This system utilizes a heterobifunctional small molecule, such as dTAGV-1, to hijack the cell's natural protein disposal machinery.[4][5] The dTAGV-1 molecule forms a ternary complex between a target protein fused with the mutant FKBP12F36V tag and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein. dTAGV-1 specifically recruits the von Hippel-Lindau (VHL) E3 ligase. This targeted protein degradation approach provides a significant advantage over traditional methods like RNA interference or CRISPR-based gene knockout, as it allows for acute, dose-dependent, and reversible control of protein levels.
This document provides detailed protocols for the lentiviral expression of FKBP12F36V-tagged proteins of interest in mammalian cells and their subsequent degradation using the dTAGV-1 TFA (trifluoroacetate) degrader.
Mechanism of Action
The dTAGV-1 system is composed of three key components: the FKBP12F36V tag, the protein of interest (POI), and the dTAGV-1 molecule. The FKBP12F36V tag is a mutant version of the human FKBP12 protein that has been engineered to be specifically recognized by the dTAGV-1 molecule, while having minimal interaction with the wild-type FKBP12. The POI is genetically fused to the FKBP12F36V tag. The dTAGV-1 molecule is a heterobifunctional compound with one end binding to the FKBP12F36V tag and the other end binding to the VHL E3 ubiquitin ligase. This bridging action brings the POI into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Caption: dTAGV-1 mediated protein degradation workflow.
Quantitative Data Summary
The following tables summarize quantitative data for this compound-mediated protein degradation from various studies.
Table 1: In Vitro Degradation of FKBP12F36V Fusion Proteins
| Cell Line | Target Protein | This compound Concentration | Treatment Duration | Percent Degradation | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 hours | Potent degradation | |
| 293FT | FKBP12WT-Nluc | 0.1 nM - 10 µM | 24 hours | No effect | |
| PATU-8902 | LACZ-FKBP12F36V & CDK9 | 125-2000 nM (co-treatment with THAL-SNS-032) | 24 hours | Significant degradation of both | |
| Ewing Sarcoma Cells | EWS/FLI | 50-5000 nM | 24 hours | Promotes degradation | |
| HEK Cells | HiBiT-fusion protein | 1-10 µM | Not specified | Nearly complete degradation |
Table 2: In Vivo Degradation of FKBP12F36V Fusion Proteins
| Animal Model | Target Protein | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Immunocompromised Mice | FKBP12F36V-Nluc | 35 mg/kg | Intraperitoneal (i.p.) | Once daily for 4 days | Significant reduction in bioluminescent signal 4 hours after first administration; degradation evident 28 hours after final dose |
Table 3: Pharmacokinetic Properties of dTAGV-1 (non-salt form) in Mice
| Administration Route | Dose (mg/kg) | T1/2 (hours) | Cmax (ng/mL) | AUCinf (h*ng/mL) | Reference |
| Intravenous (i.v.) | 2 | 3.02 | 7780 | 3329 | |
| Intraperitoneal (i.p.) | 2 | 3.64 | 595 | 3136 | |
| Intraperitoneal (i.p.) | 10 | 4.43 | 2123 | 18517 |
Experimental Protocols
Protocol 1: Lentiviral Production of FKBP12F36V Fusion Protein Expression Vectors
This protocol describes the production of lentiviral particles using a second-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional, do not use during transfection)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Lentiviral transfer plasmid encoding your POI-FKBP12F36V fusion
-
Packaging plasmid: psPAX2
-
Envelope plasmid: pMD2.G
-
0.45 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
Caption: Lentiviral production workflow.
Procedure:
-
Day 1: Seed HEK293T Cells
-
Plate 3.8 x 106 HEK293T cells in a 10 cm tissue culture dish with 10 mL of complete DMEM (10% FBS).
-
Incubate at 37°C with 5% CO2 for approximately 20 hours. Cells should be 70-80% confluent at the time of transfection.
-
-
Day 2: Transfection
-
In a sterile tube, prepare the plasmid DNA mixture in Opti-MEM. For a 10 cm dish, a common ratio is 4:2:1 of transfer plasmid:psPAX2:pMD2.G. A recommended starting amount is:
-
Transfer plasmid (POI-FKBP12F36V): ~8.4 µg
-
psPAX2: ~4.2 µg
-
pMD2.G: ~2.1 µg
-
-
Add the transfection reagent according to the manufacturer's protocol. If using PEI, a 1:3 ratio of total DNA (µg) to PEI (µg) is often effective.
-
Incubate the DNA-transfection reagent complex at room temperature for 15-30 minutes.
-
Gently add the transfection complex dropwise to the HEK293T cells.
-
Incubate for 18 hours.
-
-
Day 3: Media Change
-
Carefully aspirate the transfection medium and replace it with 10 mL of fresh, complete DMEM.
-
-
Day 4 & 5: Virus Harvest
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile 15 mL conical tube.
-
Add 10 mL of fresh complete DMEM to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour harvest.
-
Centrifuge the collected supernatant at 2100 rcf for 5 minutes to pellet any detached cells.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris.
-
Aliquot the filtered lentiviral supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Lentiviral Transduction and Selection of Stable Cell Lines
Materials:
-
Target cells
-
Complete growth medium for target cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (Hexadimethrine bromide)
-
Selection antibiotic (e.g., Puromycin, if the lentiviral vector contains a resistance gene)
-
6-well or 24-well plates
Procedure:
-
Day 1: Seed Target Cells
-
Plate your target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
-
Day 2: Transduction
-
Thaw the lentiviral supernatant on ice.
-
Prepare transduction medium by adding Polybrene to the complete growth medium of your target cells to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency but can be toxic to some cell types, so it is advisable to perform a toxicity test beforehand.
-
Remove the old medium from the target cells and add the transduction medium.
-
Add the desired amount of lentiviral supernatant to the cells. It is recommended to test a range of viral dilutions to determine the optimal multiplicity of infection (MOI).
-
Incubate for 18-24 hours.
-
-
Day 3: Media Change
-
Remove the virus-containing medium and replace it with fresh, complete growth medium.
-
-
Day 4 onwards: Selection and Expansion
-
If your lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction. The optimal antibiotic concentration should be determined beforehand with a kill curve.
-
Replace the medium with fresh medium containing the selection antibiotic every 2-3 days until non-transduced cells are eliminated.
-
Expand the resistant cell population to establish a stable cell line expressing the POI-FKBP12F36V fusion protein.
-
Protocol 3: this compound-Mediated Protein Degradation Assay
Materials:
-
Stable cell line expressing POI-FKBP12F36V
-
This compound
-
DMSO (for stock solution)
-
Complete growth medium
-
Multi-well plates (6-well or 12-well for Western blot, 96-well for luciferase assay)
-
Reagents for protein analysis (e.g., RIPA buffer, protease inhibitors, antibodies for Western blot; luciferase assay kit)
Caption: dTAGV-1 degradation assay workflow.
Procedure:
-
Cell Plating:
-
Seed the stable cell line expressing the POI-FKBP12F36V fusion protein into the appropriate multi-well plates. The seeding density should allow for the cells to be in the exponential growth phase at the time of treatment.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations. A dose-response curve is recommended to determine the optimal concentration for your system (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) should be included.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Time Course and Cell Lysis:
-
Incubate the cells for various time points to determine the degradation kinetics (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, harvest the cells.
-
For Western Blot: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For Luciferase Assay: Follow the instructions provided with the luciferase assay kit. This is often suitable if your FKBP12F36V fusion protein also contains a luciferase reporter (e.g., NanoLuc).
-
-
-
Analysis:
-
Western Blot:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against your POI or a tag (if present) and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of protein degradation.
-
-
Luciferase Assay:
-
Measure the luciferase activity according to the kit's protocol. A decrease in luminescence relative to the vehicle control indicates degradation of the fusion protein. For dual-luciferase systems, normalize the target luciferase signal to a control luciferase signal.
-
-
References
Application Notes and Protocols for dTAGV-1 TFA in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo application of dTAGV-1 TFA, a potent and selective degrader of FKBP12F36V-tagged proteins, in mouse models. This technology allows for the rapid and reversible degradation of a target protein, offering precise control over protein function in a temporal manner.[1][2][3]
Introduction to the dTAGV-1 System
The Degradation Tag (dTAG) system is a powerful chemical biology tool for targeted protein degradation.[2] It utilizes a heterobifunctional small molecule, dTAGV-1, to induce the degradation of a protein of interest (POI) that has been endogenously tagged with a mutant FKBP12F36V protein.[4] dTAGV-1 functions as a PROTAC (Proteolysis Targeting Chimera), bringing the FKBP12F36V-tagged protein into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The F36V mutation in FKBP12 is crucial for the high selectivity of dTAGV-1, which does not significantly bind to the wild-type FKBP12 protein, thus minimizing off-target effects. A key advantage of the dTAG system is its rapid and reversible nature; removal of the dTAGV-1 molecule allows for the re-expression of the tagged protein.
Mechanism of Action
The dTAGV-1 molecule is composed of three key components: a ligand that selectively binds to the FKBP12F36V tag, a ligand for the VHL E3 ligase, and a linker connecting the two. When introduced into a system where a target protein is fused with the FKBP12F36V tag, dTAGV-1 facilitates the formation of a ternary complex between the fusion protein and the VHL E3 ligase complex. This complex formation triggers the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. For in vivo applications, a non-binding diastereomer, dTAGV-1-NEG, is available as a negative control.
Quantitative Data Summary
The following tables summarize key quantitative data for the in vivo use of this compound in mouse models, compiled from various studies.
Table 1: In Vivo Efficacy and Dosing
| Parameter | Value | Mouse Model | Target Protein | Reference |
| Dosage | 35 mg/kg | Immunocompromised female mice with MV4;11 luc-FKBP12F36V cells | FKBP12F36V-Nluc | |
| Administration Route | Intraperitoneal (i.p.) injection | As above | As above | |
| Dosing Frequency | Once daily for 3-4 days | As above | As above | |
| Observed Effect | Significant reduction in bioluminescent signal 4 hours after the first administration, with continued decrease after subsequent doses. Degradation was still evident 28 hours after the final administration. | As above | As above | |
| Alternative Dosage | 10 mg/kg | Mice | Not specified |
Table 2: Pharmacokinetic Properties of dTAGV-1 (non-salt form)
| Route of Administration | Dose (mg/kg) | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUClast (hr·ng/mL) | AUCinf (hr·ng/mL) | Reference |
| Intravenous (i.v.) | 2 | 0.08 | 3.02 | 7780 | 3245 | 3329 | |
| Intraperitoneal (i.p.) | 2 | 1.67 | 3.64 | 595 | 2245 | 3136 | |
| Intraperitoneal (i.p.) | 10 | 2.00 | 4.43 | 2123 | 18088 | 18517 |
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound (trifluoroacetic acid salt)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation: A commonly used vehicle for in vivo administration of similar compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For sensitive mouse strains (e.g., nude mice), the DMSO concentration should be kept below 2%.
-
Note: Solvents should be added sequentially, ensuring the compound is fully dissolved after each addition.
-
-
This compound Dissolution: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to the powder and vortex until fully dissolved. c. Sequentially add PEG300, Tween-80, and finally saline, vortexing thoroughly after each addition to ensure a clear solution. d. To aid dissolution, the solution can be gently warmed to 37°C or sonicated.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile tube.
-
Storage: The prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. For longer-term storage, aliquots can be stored at -20°C for up to one month or -80°C for up to one year, though fresh preparation is always recommended for in vivo studies. Avoid repeated freeze-thaw cycles.
2. In Vivo Delivery Protocol in Mouse Models
This protocol outlines the procedure for administering this compound to mice and monitoring the degradation of the target protein. This protocol is based on a xenograft model using MV4;11 leukemia cells expressing a luciferase-FKBP12F36V fusion protein.
Animal Model:
-
8-week-old immunocompromised female mice are typically used for xenograft studies.
-
Mice are transplanted with cells expressing the FKBP12F36V-tagged protein of interest (e.g., MV4;11 luc-FKBP12F36V cells).
Procedure:
-
Baseline Measurement: Prior to treatment, establish a baseline signal for each mouse. In the case of a luciferase-tagged protein, this is done through bioluminescent imaging.
-
Administration: a. Administer the prepared this compound solution via intraperitoneal (i.p.) injection. A typical dose is 35 mg/kg. b. For the control group, administer the vehicle solution or a solution of dTAGV-1-NEG.
-
Monitoring: a. Monitor the signal of the tagged protein at specific time points post-injection. For rapid degradation, the first measurement is often taken 4 hours after administration. b. Continue daily administration and monitoring as required by the experimental design (e.g., for 3-4 consecutive days). c. To assess the duration of degradation, measurements can be taken at extended time points after the final dose (e.g., 28 hours).
-
Data Analysis: Quantify the signal (e.g., total flux from bioluminescent imaging) for each mouse at each time point and compare the treatment group to the control group.
Concluding Remarks
The this compound system offers a robust and versatile platform for the in vivo validation of drug targets and the study of protein function. Its rapid and selective degradation of FKBP12F36V-tagged proteins provides a significant advantage over traditional genetic knockout or knockdown approaches. The protocols and data presented here serve as a guide for researchers to effectively design and execute in vivo experiments using this powerful technology. It is important to note that formulation and dosing may require optimization depending on the specific mouse model and target protein.
References
Application Notes and Protocols for Detecting dTAGV-1 TFA Mediated Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the dTAG technology to induce and quantify the degradation of a target protein of interest. The experimental workflow focuses on the use of the VHL-recruiting dTAGV-1 molecule and subsequent analysis by Western blot.
Principle of the dTAG System
The degradation tag (dTAG) system is a powerful chemical biology tool for rapid and selective targeted protein degradation.[1][2] It utilizes a heterobifunctional small molecule, dTAGV-1, to hijack the cell's natural protein disposal machinery. The system consists of three key components:
-
A target protein of interest (POI) fused with the mutant FKBP12F36V tag.[2][3][4]
-
The dTAGV-1 molecule , which is composed of a ligand that specifically binds to the FKBP12F36V tag and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
-
The endogenous ubiquitin-proteasome system , which polyubiquitinates and subsequently degrades the target protein.
Upon introduction of dTAGV-1, a ternary complex is formed between the FKBP12F36V-tagged protein and the VHL E3 ligase complex. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This leads to a rapid and efficient reduction in the levels of the target protein. A non-functional diastereomer, dTAGV-1-NEG, which does not bind VHL, serves as a negative control.
Signaling Pathway of dTAGV-1 Mediated Degradation
Caption: dTAGV-1 mediated protein degradation pathway.
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for treating cells with dTAGV-1, preparing cell lysates, and performing a Western blot to quantify the degradation of the FKBP12F36V-tagged target protein.
Materials and Reagents
-
Cell Lines: A cell line endogenously expressing the FKBP12F36V-tagged protein of interest.
-
dTAGV-1 TFA (and dTAGV-1-NEG TFA control): Refer to the manufacturer's instructions for storage and handling.
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors. A common recipe is 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0, supplemented with fresh 1 mM PMSF, 1 mM Na3VO4, and a protease inhibitor cocktail.
-
BCA Protein Assay Kit
-
SDS-PAGE Gels and Running Buffer
-
Protein Transfer System (e.g., wet or semi-dry transfer) and Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Antibody specific to the target protein or the tag (e.g., anti-HA, anti-GFP if present).
-
Loading control antibody (e.g., anti-GAPDH, anti-β-Actin, or anti-α-Tubulin).
-
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent Substrate (ECL)
-
Imaging System
Experimental Workflow
Caption: Western blot experimental workflow.
Step-by-Step Protocol
1. Cell Culture and Treatment:
-
Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
For a dose-response experiment, treat cells with increasing concentrations of dTAGV-1 (e.g., 1 nM, 10 nM, 100 nM, 500 nM) for a fixed time (e.g., 24 hours). Include a DMSO-treated control and a dTAGV-1-NEG control (at the highest concentration).
-
For a time-course experiment, treat cells with a fixed concentration of dTAGV-1 (e.g., 500 nM) and harvest at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
2. Cell Lysate Preparation:
-
After treatment, aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. SDS-PAGE and Protein Transfer:
-
Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the target protein or tag, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe with a loading control antibody.
Data Presentation and Analysis
The intensity of the protein bands on the Western blot can be quantified using densitometry software (e.g., ImageJ). The level of the target protein should be normalized to the corresponding loading control. The percentage of protein degradation can be calculated relative to the DMSO-treated control.
Table 1: Quantitative Analysis of dTAGV-1 Mediated Protein Degradation
| Target Protein | Cell Line | dTAGV-1 Conc. | Treatment Time (hours) | Percent Degradation (%) | Reference |
| FKBP12F36V-Nluc | 293FT | 0.1 nM - 10 µM | 24 | Potent degradation observed | |
| FKBP12F36V-GFP | EWS502 | 5000 nM | Not Specified | Effective degradation | |
| FKBP12F36V-KRASG12V | PATU-8902 | 500 nM | 24 | Degradation observed | |
| NELFB-FKBP12F36V | mESCs | 500 nM | 0.5 | >90% | |
| NELFB-FKBP12F36V | Mouse Embryos (in vivo) | Not Specified | 3 | >90% | |
| NELFB-FKBP12F36V | Mouse Embryos (in vivo) | Not Specified | 4 | >95% | |
| Transcription Factor | Myeloid progenitors | Not Specified | 1 | Complete degradation |
Note: The kinetics and extent of degradation are dependent on the specific target protein and cell line used. A "hook effect," where degradation is less efficient at very high concentrations of the degrader, can sometimes be observed.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low degradation | Inactive dTAGV-1 | Ensure proper storage and handling of the compound. |
| Inefficient ternary complex formation | Optimize dTAGV-1 concentration and treatment time. | |
| Target protein is resistant to degradation | Confirm the presence of the FKBP12F36V tag. | |
| High background on Western blot | Insufficient blocking | Increase blocking time or change blocking agent. |
| Non-specific antibody binding | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Uneven loading | Inaccurate protein quantification | Re-quantify protein concentrations carefully. |
| Pipetting errors | Use calibrated pipettes and ensure proper technique. |
By following this detailed protocol and considering the provided data, researchers can effectively utilize the dTAGV-1 system to study the functional consequences of acute protein loss.
References
Quantitative Proteomics Analysis of dTAGV-1 TFA Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins. This system utilizes heterobifunctional molecules that recruit a target protein, fused to a mutant FKBP12F36V tag, to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. dTAGV-1 is a highly selective, second-generation dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade FKBP12F36V-tagged proteins.[1][2] The trifluoroacetic acid (TFA) salt of dTAGV-1 is commonly used for in vitro and in vivo studies.
This application note provides a detailed overview of the quantitative proteomics workflow used to analyze the cellular effects of dTAGV-1 TFA treatment. It includes experimental protocols for sample preparation, mass spectrometry, and data analysis, as well as a summary of expected quantitative results and visualization of relevant signaling pathways.
Mechanism of Action
dTAGV-1 acts as a molecular bridge, facilitating the formation of a ternary complex between the VHL E3 ligase complex and a target protein tagged with FKBP12F36V. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. This targeted degradation allows for the acute depletion of a protein of interest, enabling the study of its immediate downstream cellular functions.
Caption: Mechanism of this compound-induced protein degradation.
Quantitative Proteomics Data
Multiplexed quantitative mass spectrometry-based proteomics is a key method to assess the selectivity and downstream consequences of dTAGV-1 treatment. In a typical experiment, cells expressing an FKBP12F36V-tagged protein are treated with this compound or a vehicle control (e.g., DMSO). The proteomes of these cells are then analyzed to identify and quantify changes in protein abundance.
Table 1: Global Proteome Analysis of PATU-8902 LACZ-FKBP12F36V Cells Treated with dTAGV-1
This table summarizes the results from a study where PATU-8902 cells expressing FKBP12F36V-tagged LacZ were treated with 500 nM dTAGV-1 for 4 hours. The data demonstrates the high selectivity of dTAGV-1, with the target protein being the most significantly downregulated protein.[1]
| Protein | Gene Name | Log2 Fold Change (dTAGV-1/DMSO) | p-value | FDR q-value |
| Beta-galactosidase (LacZ) | lacZ | -4.5 | < 0.001 | < 0.05 |
| Other significantly altered proteins | ... | ... | ... | ... |
Note: This table is a representative example based on published data. The full dataset can be found in the supplementary materials of the cited publication.[2]
Table 2: Proteome Analysis of EWS502 FKBP12F36V-EWS/FLI Cells Treated with dTAGV-1
This table shows the effect of dTAGV-1 on Ewing sarcoma cells engineered to express the oncogenic fusion protein EWS/FLI tagged with FKBP12F36V. Treatment with 1 µM dTAGV-1 for 6 hours leads to the degradation of the target protein and downstream effects on EWS/FLI target genes.[3]
| Protein | Gene Name | Log2 Fold Change (dTAGV-1/DMSO) | p-value | FDR q-value |
| EWS/FLI | EWSR1-FLI1 | -3.8 | < 0.001 | < 0.05 |
| NKX2-2 | NKX2-2 | -1.5 | < 0.01 | < 0.05 |
| Other significantly altered proteins | ... | ... | ... | ... |
Note: This table is a representative example based on published data. The full dataset can be found in the supplementary materials of the cited publication.
Experimental Protocols
A generalized workflow for quantitative proteomics analysis of this compound effects is presented below.
Caption: Experimental workflow for quantitative proteomics.
Cell Lysis and Protein Extraction
-
Culture cells expressing the FKBP12F36V-tagged protein of interest to the desired confluency.
-
Treat cells with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control group.
-
After treatment, wash the cells with ice-cold PBS and harvest by scraping or trypsinization.
-
Pellet the cells by centrifugation and resuspend in a lysis buffer containing a strong denaturant, such as 8 M urea in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5), supplemented with protease and phosphatase inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed to pellet cell debris.
-
Collect the supernatant containing the soluble proteins and determine the protein concentration using a compatible protein assay (e.g., BCA assay).
Protein Digestion
-
Reduce the disulfide bonds in the protein lysate by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate the cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration of the sample to less than 2 M with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to ensure optimal enzyme activity.
-
Digest the proteins overnight at 37°C using a protease such as Trypsin/Lys-C mix at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Stop the digestion by adding an acid such as trifluoroacetic acid (TFA) to a final concentration of 1%.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column and dry the peptides under vacuum.
Tandem Mass Tag (TMT) Labeling
-
Resuspend the dried peptides in a labeling buffer (e.g., 100 mM TEAB).
-
Add the appropriate TMTpro reagent to each sample according to the manufacturer's instructions.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the labeling reaction by adding hydroxylamine.
-
Combine the labeled samples in equal amounts.
-
Desalt the pooled, labeled peptide mixture using a C18 SPE column and dry under vacuum.
LC-MS/MS Analysis
-
Resuspend the TMT-labeled peptides in a suitable solvent for mass spectrometry (e.g., 0.1% formic acid in water).
-
Separate the peptides using a nano-flow liquid chromatography (LC) system with a reversed-phase column.
-
Analyze the eluting peptides using a high-resolution Orbitrap mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
Detect the fragment ions, including the TMT reporter ions, in the Orbitrap.
Typical Mass Spectrometer Parameters:
-
MS1 Resolution: 120,000
-
MS1 AGC Target: 4e5
-
MS1 Max IT: 50 ms
-
MS2 Resolution: 50,000
-
MS2 AGC Target: 1e5
-
MS2 Max IT: 105 ms
-
Isolation Window: 0.7 m/z
-
Normalized Collision Energy (NCE): 32%
Data Analysis
-
Convert the raw mass spectrometry data files to a suitable format (e.g., mzXML).
-
Search the tandem mass spectra against a relevant protein database (e.g., UniProt Human) using a search engine like Comet .
-
Process the search results to identify and quantify proteins and peptides.
-
Perform statistical analysis to determine significantly regulated proteins between the dTAGV-1 treated and control samples.
Typical Comet Search Parameters:
-
Precursor Mass Tolerance: 20 ppm
-
Fragment Mass Tolerance: 0.02 Da
-
Enzyme: Trypsin (allowing up to 2 missed cleavages)
-
Static Modifications: Carbamidomethylation of Cysteine, TMTpro on peptide N-termini and Lysine residues
-
Variable Modifications: Oxidation of Methionine
Signaling Pathway Analysis
The degradation of a target protein by dTAGV-1 can have significant effects on cellular signaling pathways. Below are examples of pathways that can be modulated by targeting specific proteins.
KRAS Signaling Pathway
Degradation of oncogenic KRASG12V using the dTAG system has been shown to lead to a collapse in downstream signaling, including the RAF-MEK-ERK and PI3K-AKT pathways.
Caption: dTAGV-1-mediated degradation of KRAS disrupts downstream signaling.
EWS/FLI Downstream Signaling
The EWS/FLI fusion protein is a driver of Ewing sarcoma. Its degradation by dTAGV-1 leads to changes in the expression of its target genes, affecting cell growth and survival.
Caption: dTAGV-1-mediated degradation of EWS/FLI alters target gene expression.
Conclusion
The dTAGV-1 system, coupled with quantitative proteomics, provides a robust platform for the rapid and selective analysis of protein function. The protocols and data presented here serve as a guide for researchers and drug development professionals to effectively utilize this technology to investigate the roles of specific proteins in cellular processes and disease. The high selectivity of dTAGV-1 makes it an invaluable tool for target validation and for dissecting complex signaling networks.
References
dTAGV-1 TFA for Rapid Protein Depletion in Primary Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) technology offers a powerful strategy for inducing rapid and selective protein degradation, providing a significant advantage over traditional genetic knockdown or knockout methods. This approach utilizes heterobifunctional small molecules, known as dTAG molecules, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it towards a specific protein of interest.
dTAGV-1 is a highly potent and selective degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to proteins tagged with the mutant FKBP12F36V protein.[1] The trifluoroacetate (TFA) salt of dTAGV-1 is a commonly used formulation. This system allows for the acute depletion of a target protein, enabling the study of its immediate cellular functions and providing a valuable tool for target validation in drug discovery.[] While extensively used in cell lines, the application of the dTAG system in primary cells, which are more physiologically relevant models, requires specific considerations and optimized protocols. These notes provide a comprehensive guide for the effective use of dTAGV-1 TFA for rapid protein depletion in primary cells.
Mechanism of Action
The dTAGV-1 system is a chemically induced proximity platform. The dTAGV-1 molecule acts as a molecular bridge, simultaneously binding to the FKBP12F36V tag on the protein of interest and the VHL E3 ligase.[1] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the tagged protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
dot
Caption: Mechanism of dTAGV-1 induced protein degradation.
Quantitative Data Summary
The efficacy of this compound can vary depending on the specific primary cell type, the nature of the target protein, and the efficiency of FKBP12F36V tagging. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each experimental system.
| Parameter | Cell Type | Target Protein | Effective Concentration | Time to Degradation | Reference |
| Degradation | 293FT Cells | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 hours | |
| Degradation | PATU-8902 Cells | LACZ-FKBP12F36V | 500 nM | 4 hours | |
| Degradation | EWS502 Cells | FKBP12F36V-EWS/FLI | 1 µM | As early as 1 hour | |
| Cytotoxicity | General Primary Cells | Varies | Dependent on cell type and exposure | Varies |
Note: The data for 293FT, PATU-8902, and EWS502 cells are provided as a starting reference. Primary cells may exhibit different sensitivities.
Experimental Protocols
A general workflow for utilizing this compound in primary cells involves two main stages: 1) Introduction of the FKBP12F36V tag into the primary cells, and 2) Treatment with this compound to induce protein degradation.
dot
Caption: General experimental workflow for this compound in primary cells.
Protocol 1: Introduction of FKBP12F36V Tag into Primary Cells
The successful application of the dTAGV-1 system is contingent on the efficient expression of the FKBP12F36V-tagged protein of interest in the primary cells. The choice of method will depend on the primary cell type and the experimental goals.
Option A: Lentiviral Transduction for Exogenous Expression
Lentiviral vectors are effective for transducing a wide range of dividing and non-dividing primary cells, such as T cells and neurons.
-
Vector Construction: Clone the cDNA of your protein of interest in-frame with the FKBP12F36V tag into a lentiviral expression vector. Plasmids for this purpose are available from resources like Addgene.
-
Lentivirus Production: Produce high-titer lentiviral particles by transfecting a packaging cell line (e.g., HEK293T) with the lentiviral vector and packaging plasmids.
-
Primary Cell Transduction:
-
Isolate and culture the primary cells of interest. For some cell types, such as T cells, activation (e.g., with anti-CD3/CD28 beads) may be required to enhance transduction efficiency.
-
Transduce the primary cells with the lentiviral particles at an optimized multiplicity of infection (MOI).
-
Incubate the cells for 48-72 hours to allow for viral integration and expression of the tagged protein.
-
Validate the expression of the FKBP12F36V-tagged protein by Western blot or flow cytometry using an antibody against the protein of interest or a fused epitope tag (e.g., HA-tag).
-
Option B: CRISPR/Cas9-Mediated Knock-in for Endogenous Tagging
This method allows for the study of the protein at its endogenous expression level, which is often preferred. However, knock-in efficiencies in primary cells can be low and require careful optimization.
-
Design and Construction:
-
Design a guide RNA (gRNA) to target the genomic locus of the protein of interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.
-
Construct a donor template plasmid containing the FKBP12F36V tag sequence flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
-
Delivery into Primary Cells:
-
Deliver the Cas9 nuclease, gRNA, and donor template into the primary cells. Electroporation is a commonly used method for delivering CRISPR components into primary cells.
-
Culture the cells to allow for homologous recombination to occur.
-
-
Selection and Validation:
-
If the donor template includes a selection marker, apply the appropriate selection agent.
-
Expand single-cell clones and screen for successful knock-in events by PCR and Western blot.
-
Option C: Adeno-Associated Virus (AAV) Transduction
AAVs are particularly effective for transducing post-mitotic cells like neurons with low toxicity. The procedure is similar to lentiviral transduction, but with AAV-specific vector production and transduction protocols. Different AAV serotypes exhibit different tropisms for various primary cell types, so it is important to select an appropriate serotype.
Protocol 2: this compound Treatment for Protein Depletion
Once the expression of the FKBP12F36V-tagged protein is confirmed, the cells are ready for treatment with this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Store at -20°C or -80°C.
-
Also prepare a stock solution of the negative control, dTAGV-1-NEG, which does not bind to VHL and should not induce degradation.
-
-
Optimization of this compound Concentration and Incubation Time:
-
Plate the FKBP12F36V-tagged primary cells.
-
Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time point (e.g., 6 hours).
-
Lyse the cells and analyze the levels of the tagged protein by Western blot to determine the optimal concentration for degradation.
-
Using the optimal concentration, perform a time-course experiment (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the kinetics of protein depletion.
-
-
Protein Depletion Experiment:
-
Plate the FKBP12F36V-tagged primary cells.
-
Treat the cells with the predetermined optimal concentration of this compound.
-
Include the following controls:
-
Vehicle control (DMSO).
-
Negative control (dTAGV-1-NEG) at the same concentration as this compound.
-
Parental (non-tagged) primary cells treated with this compound to assess any off-target effects.
-
-
Incubate the cells for the optimal duration determined in the time-course experiment.
-
-
Downstream Analysis:
-
Verification of Degradation: Harvest the cells and confirm the degradation of the target protein by Western blot.
-
Phenotypic Analysis: Perform functional assays to investigate the biological consequences of the acute protein depletion.
-
Considerations for Primary Cells
-
Cell Viability and Cytotoxicity: Primary cells can be more sensitive to chemical treatments than immortalized cell lines. It is essential to assess the cytotoxicity of this compound in your specific primary cell type using a viability assay (e.g., MTT or CellTiter-Glo). If significant cytotoxicity is observed, consider reducing the concentration or incubation time.
-
Transduction/Transfection Efficiency: The efficiency of introducing the FKBP12F36V tag can be a major bottleneck. Thoroughly optimize the delivery method for your primary cells.
-
"Hook Effect": At very high concentrations, bifunctional degraders like dTAGV-1 can exhibit a "hook effect," where the formation of the ternary complex is inhibited, leading to reduced degradation. This is another reason why a dose-response curve is critical.
-
Reversibility: The degradation induced by dTAGV-1 is reversible. Washing out the compound will allow for the re-synthesis of the tagged protein, enabling the study of protein function recovery.
Conclusion
The this compound system is a powerful tool for achieving rapid and specific protein depletion in primary cells, offering a significant advantage for studying protein function in a more physiologically relevant context. Success with this system in primary cells hinges on the careful optimization of both the FKBP12F36V tagging methodology and the this compound treatment conditions. By following the protocols and considerations outlined in these application notes, researchers can effectively harness the dTAG technology to gain novel insights into complex biological processes and accelerate target validation in drug development.
References
Troubleshooting & Optimization
troubleshooting incomplete protein degradation with dTAGV-1 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using dTAGV-1 TFA for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
dTAGV-1 is a selective degrader of proteins tagged with the FKBP12F36V mutant protein.[1][2] It is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged target protein.[3][4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The trifluoroacetic acid (TFA) salt form ensures improved stability and solubility.
Q2: What are the advantages of using dTAGV-1 over other dTAG molecules?
dTAGV-1 offers several advantages:
-
Overcomes limitations of CRBN-recruiting dTAG molecules: It can degrade proteins that are resistant to Cereblon (CRBN)-mediated degradation.
-
Improved in vivo properties: dTAGV-1 demonstrates favorable pharmacokinetics and can be used for in vivo studies in animal models.
-
High selectivity: It is exclusively selective for FKBP12F36V-tagged proteins with no effect on wild-type FKBP12.
Q3: What is the recommended starting concentration and treatment time for this compound?
The optimal concentration and treatment time can vary depending on the target protein, cell type, and experimental goals. However, a good starting point for in vitro experiments is in the nanomolar range. Degradation can be observed as early as one hour after treatment, with near-complete degradation often achieved within 4 to 24 hours. For in vivo studies, dosages around 35 mg/kg have been used successfully.
Troubleshooting Incomplete Protein Degradation
Diagram: dTAGV-1 Mechanism of Action
Caption: Mechanism of dTAGV-1 induced protein degradation.
Q4: I am observing incomplete or no degradation of my target protein. What are the possible causes and how can I troubleshoot this?
Incomplete protein degradation can arise from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting incomplete degradation.
Step 1: Verify Your Controls
-
Question: Have you included the proper negative and positive controls?
-
Answer: To ensure the degradation is specific and mediated by the proteasome, include the following controls:
-
Negative Control: Use dTAGV-1-NEG , an inactive diastereomer of dTAGV-1 that does not bind to VHL. No degradation should be observed with this control.
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) before adding dTAGV-1. This should rescue the degradation of your target protein.
-
VHL Knockout: If available, use a VHL knockout cell line. dTAGV-1 should not be able to degrade the target protein in these cells.
-
Step 2: Optimize Experimental Conditions
-
Question: Have you optimized the concentration and duration of dTAGV-1 treatment?
-
Answer:
-
Concentration: Perform a dose-response curve to determine the optimal concentration of dTAGV-1 for your specific target and cell line. A typical range to test is from 0.1 nM to 10 µM. The "hook effect," where degradation efficiency decreases at very high concentrations, can occur, so a broad concentration range is important.
-
Time Course: Conduct a time-course experiment to identify the optimal treatment duration. Degradation can be rapid, but some proteins may require longer treatment times for complete removal. Check protein levels at various time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
-
Question: Is the this compound properly dissolved and stored?
-
Answer: Improper handling can lead to reduced activity.
-
Solubility: Ensure this compound is fully dissolved. Sonication or gentle heating may be required. For in vivo studies, specific formulations with solvents like DMSO, PEG300, and Tween-80 are recommended.
-
Storage: Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles by preparing aliquots.
-
Step 3: Investigate Biological Factors
-
Question: Could the characteristics of my target protein or cell line be affecting degradation?
-
Answer:
-
Target Protein Expression: High levels of target protein expression may overwhelm the degradation machinery. Consider using a system with inducible expression of your tagged protein to control its levels.
-
Subcellular Localization: The dTAG system requires the target protein, dTAGV-1, and the VHL E3 ligase to be in the same subcellular compartment. If your protein is localized to a compartment with low levels of VHL or proteasomes (e.g., the nucleolus or secreted), degradation may be inefficient.
-
Cell Line Differences: The expression levels of VHL and other components of the ubiquitin-proteasome system can vary between cell lines, affecting degradation efficiency. If possible, test your system in a different cell line, such as 293FT cells, which have been shown to be effective.
-
Protein Half-life: Proteins with very long half-lives may require longer treatment times for significant degradation to be observed. Conversely, very unstable proteins may be degraded rapidly even without dTAGV-1, masking its effect.
-
Quantitative Data Summary
| Parameter | Cell Line | Target Protein | Effective Concentration | Treatment Time | Reference |
| Degradation | 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | |
| Degradation | PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | |
| Degradation | PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 h | |
| Degradation | EWS502 | FKBP12F36V-EWS/FLI | 50-5000 nM | 24 h | |
| In Vivo Degradation | Mice | FKBP12F36V-Nluc | 35 mg/kg (i.p.) | 3 days |
Experimental Protocols
General Protocol for In Vitro Protein Degradation using this compound
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence during the experiment.
-
dTAGV-1 Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Add the this compound-containing medium to the cells. Include appropriate vehicle (e.g., DMSO) and negative controls.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1 to 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Analysis: Analyze the protein levels of the target and loading controls by Western blotting or other quantitative methods.
References
dTAGV-1 TFA solubility issues and how to resolve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with dTAGV-1 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of FKBP12F36V-tagged proteins.[1][2] Like many PROTACs, dTAGV-1 is a large molecule that falls into the "beyond Rule of Five" chemical space, which can contribute to poor aqueous solubility.[3][4] The trifluoroacetate (TFA) salt form, a common result of purification processes, can also influence the compound's solubility and the pH of the resulting solution.[5]
Q2: What is the recommended solvent for creating a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound for in vitro use is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to ≥ 100 mg/mL (73.45 mM). It is crucial to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly and negatively impact the solubility of the product.
Q3: My this compound is not fully dissolving in DMSO. What could be the issue?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
DMSO Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. Older or improperly stored DMSO may have absorbed moisture, which can hinder solubility.
-
Sonication and Heating: To aid dissolution, you can try gentle sonication or warming the solution. Be cautious with heating, as excessive temperatures can degrade the compound.
-
Compound Purity: While less common from a reputable supplier, issues with the purity of the compound itself could affect solubility.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: It is not recommended to dissolve this compound directly in aqueous buffers like PBS due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO and then diluted into the aqueous experimental medium. Ensure the final DMSO concentration is compatible with your assay and typically does not exceed 0.5% to avoid cellular toxicity.
Q5: What are the storage recommendations for this compound powder and stock solutions?
A5:
-
Powder: The solid form of this compound should be stored at -20°C, sealed, and protected from moisture and light.
-
Stock Solutions: Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to resolving common solubility challenges with this compound during experimental workflows.
Issue: Precipitate forms when diluting my DMSO stock solution into aqueous media.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution.
-
Solution 1: Optimize Final Concentration: Lower the final working concentration of this compound in your experiment if possible.
-
Solution 2: Use Co-solvents for In Vivo Formulations: For animal studies, specific co-solvent formulations are recommended to maintain solubility. These are not typically suitable for direct application to cells in culture. Two common formulations are:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% Corn Oil Always add and mix each solvent sequentially.
-
-
Solution 3: Incremental Dilution: When preparing your working solution, add the DMSO stock to your aqueous buffer in a stepwise manner while gently vortexing. This can sometimes prevent the compound from crashing out of solution.
Issue: Inconsistent results in cell-based assays.
-
Possible Cause: Poor solubility leading to inaccurate dosing. If this compound is not fully dissolved, the effective concentration your cells are exposed to will be lower and more variable than intended.
-
Solution 1: Visual Inspection: Before adding the compound to your cells, visually inspect your final working solution for any signs of precipitation.
-
Solution 2: Pre-warm Media: Pre-warming your cell culture media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Solution 3: Re-evaluate Stock Solution: If problems persist, prepare a fresh stock solution using a new vial of this compound and fresh, anhydrous DMSO.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Maximum Concentration | Molar Concentration | Notes |
| DMSO (in vitro) | ≥ 100 mg/mL | ≥ 73.45 mM | Use fresh, anhydrous DMSO. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (in vivo) | ≥ 3.75 mg/mL | ≥ 2.75 mM | Add solvents sequentially. |
| 10% DMSO, 90% Corn Oil (in vivo) | ≥ 3.75 mg/mL | ≥ 2.75 mM | Add solvents sequentially. |
Table 2: Stock Solution Preparation in DMSO
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound | Volume of DMSO to add to 5 mg of this compound | Volume of DMSO to add to 10 mg of this compound |
| 1 mM | 0.7345 mL | 3.6723 mL | 7.3445 mL |
| 5 mM | 0.1469 mL | 0.7345 mL | 1.4689 mL |
| 10 mM | 0.0734 mL | 0.3672 mL | 0.7345 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration (see Table 2). For example, add 0.7345 mL of DMSO to 10 mg of this compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to assist dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Preparation of this compound for In Vivo Administration (PEG300/Tween-80 Formulation)
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
To prepare 1 mL of the final formulation, take 100 µL of the 37.5 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix until a clear solution is achieved. The final concentration will be 3.75 mg/mL.
Visualizations
References
Technical Support Center: Optimizing dTAGV-1 TFA for Targeted Protein Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing dTAGV-1 TFA for targeted protein degradation. Find answers to frequently asked questions and detailed troubleshooting guides to optimize your experiments for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective degrader of proteins tagged with the FKBP12F36V mutant.[1][2][3][4][5] It is a heterobifunctional molecule, often referred to as a PROTAC (Proteolysis-Targeting Chimera), that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein of interest. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Q2: What is the purpose of the TFA (trifluoroacetic acid) salt?
dTAGV-1 is often supplied as a TFA salt. This salt form typically enhances the solubility and stability of the compound, facilitating its use in in vitro and in vivo experiments.
Q3: How should I prepare and store this compound stock solutions?
-
Preparation : It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For a 10 mM stock solution, you can dissolve the appropriate mass of this compound in DMSO. To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.
-
Storage : Store the DMSO stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.
Q4: What is a good starting concentration for this compound in a new cell line?
A common starting point for in vitro experiments is to perform a dose-response curve ranging from 0.1 nM to 10 µM. This wide range allows for the determination of the optimal concentration for achieving maximal degradation (Dmax) and the concentration at which 50% of the protein is degraded (DC50).
Q5: How long should I treat my cells with this compound?
The optimal treatment time can vary between cell lines and target proteins. A time-course experiment is recommended, typically starting from a few hours up to 24 hours or longer. Degradation can often be observed within a few hours of treatment.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: No or Low Degradation of the Target Protein
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for your specific cell line and target protein. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to determine the optimal incubation period for maximal degradation. |
| Low Expression of VHL E3 Ligase | Verify the expression level of VHL in your cell line using techniques like Western blotting or qPCR. If VHL expression is low, consider using a different cell line with higher endogenous VHL levels. |
| Cell Line Insensitivity | The specific cellular machinery required for dTAGV-1 function might be lacking or different in your chosen cell line. If possible, test dTAGV-1 in a cell line known to be responsive (e.g., 293FT) as a positive control. |
| Issues with FKBP12F36V Tag | Ensure the FKBP12F36V tag is correctly fused to your protein of interest and is accessible for dTAGV-1 binding. Verify the expression and integrity of the fusion protein via Western blot using an antibody against the tag or the protein itself. |
| Compound Inactivity | To confirm the activity of your this compound stock, test it in a validated positive control system. |
Issue 2: High Cell Toxicity Observed
| Possible Cause | Troubleshooting Suggestion |
| This compound Concentration is Too High | Lower the concentration of this compound used. Determine the IC50 for cell viability and use concentrations well below this value for your degradation experiments. |
| Off-Target Effects | Use a lower, more specific concentration of this compound. Compare the effects with a negative control, such as dTAGV-1-NEG, which is an inactive diastereomer of dTAGV-1. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic. Typically, DMSO concentrations should be kept below 0.5%. |
| Target Protein is Essential for Cell Viability | If the targeted protein is crucial for cell survival, its degradation will inherently lead to cell death. This is an expected outcome and confirms the on-target effect of dTAGV-1. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration (Dose-Response)
This protocol outlines the steps to determine the optimal concentration of this compound for degrading an FKBP12F36V-tagged protein in a specific cell line.
-
Cell Seeding : Seed the cells expressing the FKBP12F36V-fusion protein in a multi-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation : Prepare a series of dilutions of your this compound stock solution in the cell culture medium to cover a wide concentration range (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment : Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation : Incubate the cells for a fixed period, typically 24 hours.
-
Cell Lysis and Protein Quantification : After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
Western Blot Analysis : Perform Western blotting to detect the levels of the FKBP12F36V-tagged protein. Use an antibody against the protein of interest or the FKBP12F36V tag. Also, probe for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Data Analysis : Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the percentage of protein degradation relative to the vehicle control against the log of the this compound concentration to determine the DC50 and Dmax.
Data Presentation
Table 1: Example this compound Concentrations for Different Cell Lines
| Cell Line | Target Protein | This compound Concentration Range | Incubation Time | Outcome | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent degradation | |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 h | Significant degradation | |
| EWS502 | FKBP12F36V-EWS/FLI | 50 nM - 5 µM | 24 h | Degradation of EWS/FLI | |
| MV4;11 | luc-FKBP12F36V | 35 mg/kg (in vivo) | Daily for 3 days | Reduced bioluminescent signal |
Visualizations
References
potential off-target effects of dTAGV-1 TFA and how to test for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and testing for potential off-target effects of dTAGV-1 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective degrader molecule designed for the targeted degradation of proteins that have been fused with the mutant FKBP12F36V tag.[1][2][3] It functions as a proteolysis-targeting chimera (PROTAC), which is a heterobifunctional molecule. One end of dTAGV-1 binds to the FKBP12F36V tag on the protein of interest, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome machinery.
Q2: What are the potential sources of off-target effects for a PROTAC like this compound?
A2: While dTAGV-1 is designed for high selectivity, potential off-target effects for PROTACs, in general, can arise from several mechanisms:
-
Unintended degradation of non-tagged proteins: This is a primary concern where the PROTAC might facilitate the degradation of proteins other than the intended FKBP12F36V-tagged target.
-
Pharmacological effects of the molecule's components: The ligands for the target protein (in this case, the FKBP12F36V tag) or the E3 ligase could have independent biological activities.
-
"Off-target" ubiquitination: A ternary complex might form between the PROTAC, the E3 ligase, and an unintended protein, leading to its ubiquitination and degradation.
-
Perturbation of the ubiquitin-proteasome system (UPS): High concentrations or prolonged exposure to PROTACs could potentially interfere with the normal functioning of the UPS.
Q3: How selective is dTAGV-1 for its target?
A3: dTAGV-1 is reported to be an "exclusively selective" degrader of FKBP12F36V-tagged proteins. Studies using multiplexed quantitative mass spectrometry-based proteomics have shown that the FKBP12F36V-tagged protein was the only protein significantly degraded in the proteome upon treatment with dTAGV-1. A negative control, dTAGV-1-NEG, which is unable to bind to the VHL E3 ligase, did not induce degradation of any proteins, further supporting the high selectivity of dTAGV-1.
Q4: Why is it important to test for off-target effects?
A4: A thorough assessment of off-target effects is a critical aspect of preclinical evaluation for any therapeutic candidate. Identifying and understanding any unintended protein degradation is essential for building a robust safety and specificity profile, which is crucial for successful clinical translation. For research applications, confirming the specificity of dTAGV-1 ensures that the observed phenotype is a direct result of the degradation of the intended target protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected phenotype observed after dTAGV-1 treatment | Potential off-target effects of dTAGV-1. | 1. Perform a global proteomics experiment (e.g., TMT-MS) to identify any unintended degraded proteins. 2. Validate potential off-targets using targeted methods like Western blotting. 3. Include a negative control (dTAGV-1-NEG) in your experiments to differentiate between degradation-dependent and independent effects. |
| Variability in experimental results | Inconsistent this compound concentration or cell treatment conditions. | 1. Ensure accurate preparation of this compound stock solutions and working concentrations. 2. Standardize cell seeding density, treatment duration, and other experimental parameters. |
| Difficulty in confirming target engagement | The interaction between dTAGV-1 and the target protein may not be stable under certain conditions. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm that dTAGV-1 is engaging the FKBP12F36V-tagged protein in your cellular context. |
Experimental Protocols
Global Proteomics Analysis for Off-Target Identification
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry-based proteomics.
Objective: To obtain an unbiased, global assessment of changes in the cellular proteome following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest (expressing the FKBP12F36V-tagged protein) to the desired confluency.
-
Treat the cells with this compound at various concentrations and for different durations.
-
Crucially, include control groups: a vehicle control (e.g., DMSO) and a negative control (dTAGV-1-NEG).
-
-
Cell Lysis and Protein Digestion:
-
Harvest the cells and lyse them to extract total protein.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with isobaric tags. This allows for the multiplexing of samples and accurate relative quantification of proteins across all conditions in a single mass spectrometry run.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantity.
-
-
Data Analysis:
-
Identify and quantify thousands of proteins in your samples.
-
Proteins that exhibit a significant and dose-dependent decrease in abundance in the this compound-treated samples compared to the controls are considered potential off-targets.
-
Targeted Validation by Western Blotting
Objective: To confirm the degradation of potential off-target proteins identified from global proteomics.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and controls as in the proteomics experiment.
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with validated primary antibodies specific to the potential off-target proteins.
-
Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
-
Analysis:
-
Compare the band intensities of the potential off-target proteins across the different treatment conditions to confirm degradation.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound engages the FKBP12F36V-tagged protein within the cell.
Methodology:
-
Compound Incubation:
-
Incubate intact cells with this compound or a vehicle control.
-
-
Heat Treatment:
-
Heat the cell suspensions at a range of different temperatures.
-
-
Protein Separation:
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using a method like Western blotting.
-
-
Data Analysis:
-
The binding of this compound to the FKBP12F36V-tagged protein is expected to increase its thermal stability, resulting in a shift in its melting curve to higher temperatures.
-
Visualizations
Caption: Mechanism of action for dTAGV-1.
Caption: Experimental workflow for off-target analysis.
References
dTAGV-1 TFA toxicity in cell culture and mitigation strategies
This technical support center provides guidance for researchers, scientists, and drug development professionals using dTAGV-1 TFA in cell culture. Find troubleshooting tips and answers to frequently asked questions regarding potential toxicity and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: dTAGV-1 is a potent and selective degrader of FKBP12F36V-tagged proteins.[1][2][3][4] It is a heterobifunctional molecule, often referred to as a PROTAC (Proteolysis Targeting Chimera), that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5] The "TFA" indicates that the compound is supplied as a trifluoroacetate salt, which is a common counterion used during the synthesis and purification of peptides and other molecules.
Q2: I am observing unexpected cytotoxicity or reduced cell proliferation in my experiments with this compound. What could be the cause?
A2: While dTAGV-1 is designed to be a selective degrader, the trifluoroacetic acid (TFA) counter-ion can exhibit cytotoxicity at certain concentrations. This off-target toxicity is independent of the dTAGV-1 molecule's primary mechanism of action. The cytotoxic effects of TFA can vary depending on the cell line and the duration of the experiment.
Q3: At what concentrations does TFA become toxic to cells?
A3: The cytotoxic concentration of TFA is cell line-dependent. Some studies have shown that TFA concentrations as low as 0.1 mM can inhibit cell proliferation in sensitive cell lines, while for others, toxicity may be observed in the low micromolar to millimolar range. It is crucial to determine the toxicity threshold for your specific experimental system.
Q4: How can I confirm that the observed toxicity is due to the TFA salt and not the dTAGV-1 molecule itself?
A4: The most effective way to determine the source of cytotoxicity is to run a "TFA control" experiment. This involves treating your cells with a TFA solution (e.g., sodium trifluoroacetate or a pH-neutralized solution of trifluoroacetic acid) at the same molar concentrations as the TFA present in your this compound experiments, but without the dTAGV-1 molecule. If you observe similar levels of cytotoxicity in your TFA control as in your this compound-treated samples, it is highly likely that the TFA counter-ion is the cause.
Q5: What are the primary strategies to mitigate this compound toxicity?
A5: There are two main strategies to mitigate TFA-related toxicity:
-
Use the Hydrochloride Salt Version: The most straightforward solution is to use dTAGV-1 supplied as a hydrochloride (HCl) salt. The hydrochloride salt is generally more biocompatible and avoids the potential cytotoxic effects of the TFA counter-ion. Several suppliers offer dTAGV-1 as a hydrochloride salt.
-
Perform a Counter-ion Exchange: If you already have the TFA salt, you can perform a counter-ion exchange to replace the TFA with a more biocompatible counter-ion like hydrochloride or acetate. This typically involves repeatedly dissolving the compound in an acidic solution (like HCl) and then lyophilizing it.
Troubleshooting Guide: Unexpected Cell Death or Low Viability
If you are experiencing unexpected cell death, reduced proliferation, or inconsistent results with this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound-related cytotoxicity.
Quantitative Data Summary
The following table summarizes the cytotoxic concentrations of TFA in different cell lines. Note that these are approximate values and the actual IC50 should be determined experimentally for your specific cell line and conditions.
| Cell Line | Assay | Observed Toxic Concentration of TFA | Reference |
| Jurkat | Cell Viability | ~5 mM | |
| PC-12 | Cell Viability | 1-5 mM | |
| Multiple (e.g., HeLa, HEK293) | General Observation | >100 µM | |
| Murine Glioma (C6) | Cell Growth | Effects observed at 0.5-7.0 mM |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS Assay)
This protocol describes a general method to assess cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: TFA Control Experiment
This protocol is crucial for determining if the observed cytotoxicity is due to the TFA counter-ion.
Materials:
-
Same as Protocol 1
-
Trifluoroacetic acid (TFA) or sodium trifluoroacetate (Na-TFA)
Procedure:
-
Calculate TFA Concentration: Determine the molar concentration of TFA in each of your this compound treatments.
-
Prepare TFA Control Solutions:
-
If using TFA, prepare a stock solution and dilute it in a complete medium to the same molar concentrations as calculated in step 1. Crucially, neutralize the pH of these solutions to match your normal culture medium.
-
If using Na-TFA, prepare solutions at the same molar concentrations as the TFA in your this compound treatments.
-
-
Cell Seeding and Treatment: Seed cells as in Protocol 1. Treat the cells with the prepared TFA control solutions in parallel with your this compound treatments and a vehicle control.
-
Assay and Analysis: Perform the cell viability assay (e.g., MTS assay) as described in Protocol 1. Compare the viability of cells treated with this compound to those treated with the corresponding concentrations of the TFA control.
Visualizations
dTAGV-1 Mechanism of Action
Caption: Mechanism of dTAGV-1-mediated protein degradation.
References
dTAGV-1 TFA Technical Support Center: Troubleshooting & FAQs
This technical support center provides troubleshooting guidance for common experimental challenges encountered when using dTAGV-1 TFA to induce the degradation of FKBP12F36V-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: My FKBP12F36V-tagged protein is not degrading after this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of degradation. These can be broadly categorized into issues with the this compound compound, the cellular system, or the experimental setup.
-
Compound Integrity and Handling:
-
Solubility: this compound may have precipitated out of solution. It is crucial to ensure complete dissolution.[1][2] For in vivo studies, specific formulations are recommended to improve solubility.[1][3]
-
Stability: Improper storage of this compound can lead to its degradation. It should be stored at -20°C in a sealed container, away from moisture and light.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month.
-
-
Cellular System:
-
E3 Ligase Expression: dTAGV-1 recruits the von Hippel-Lindau (VHL) E3 ligase to the target protein. If the cell line used does not express sufficient levels of VHL, degradation will be inefficient. It is advisable to confirm VHL expression via Western blot or qPCR.
-
FKBP12F36V Tagging: The FKBP12F36V tag must be correctly fused to your protein of interest. Issues with the construct, such as improper folding or the tag being inaccessible, can prevent this compound from binding. Consider both N- and C-terminal tagging of your protein of interest.
-
-
Experimental Protocol:
-
Concentration and Incubation Time: The concentration of this compound and the incubation time are critical. A full dose-response and time-course experiment should be performed to determine the optimal conditions for your specific target protein and cell line.
-
"Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect," where the degradation efficiency decreases. This is due to the formation of non-productive binary complexes (dTAGV-1:target protein or dTAGV-1:E3 ligase) that prevent the formation of the productive ternary complex.
-
Q2: How can I be sure that my this compound is active and the issue is not with my experimental system?
To validate the activity of your this compound, it is recommended to use a control system.
-
Positive Control Cell Line: Use a cell line known to respond to this compound, such as 293FT cells expressing FKBP12F36V-Nluc.
-
Negative Control Compound: Use dTAGV-1-NEG TFA, a diastereomer of dTAGV-1 that does not bind to VHL and therefore should not induce degradation. This will help confirm that the observed degradation is specific to the VHL-mediated pathway.
Q3: I'm observing a bell-shaped dose-response curve. What is happening and how can I address it?
This phenomenon is likely the "hook effect".
-
Explanation: At optimal concentrations, this compound facilitates the formation of a ternary complex (Target Protein-dTAGV-1-VHL E3 Ligase), leading to ubiquitination and degradation of the target protein. However, at excessive concentrations, this compound can form separate binary complexes with either the target protein or the VHL E3 ligase. These binary complexes are non-productive and compete with the formation of the ternary complex, leading to reduced degradation efficiency.
-
Solution: To mitigate the hook effect, perform a wide dose-response experiment to identify the optimal concentration range for your target protein. This typically involves testing concentrations from low nanomolar to high micromolar.
Experimental Protocols
Western Blot for Assessing Protein Degradation
This is a standard method to quantify the levels of your target protein following this compound treatment.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Quantitative Data Summary
Table 1: Recommended Concentration and Treatment Times for this compound in Cell Culture
| Cell Line | Target Protein | Concentration Range | Treatment Time | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 hours | |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 1-24 hours | |
| Ewing Sarcoma Cells | EWS/FLI | 50 nM - 5 µM | 24 hours |
Table 2: In Vivo Dosing and Administration of this compound
| Animal Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Mice | 35 mg/kg | Intraperitoneal (i.p.) | Once daily for 3 days |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mg/mL (73.45 mM) | |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 3.75 mg/mL (2.75 mM) | |
| 10% DMSO / 90% Corn Oil | ≥ 3.75 mg/mL (2.75 mM) |
Visual Guides
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Troubleshooting workflow for this compound experiments.
Caption: The "Hook Effect" in PROTAC experiments.
References
stability of dTAGV-1 TFA in solution and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of dTAGV-1 TFA. Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: Upon receiving this compound, it is recommended to store the solid compound at -20°C, where it can remain stable for up to three years.[1] The product is typically shipped at room temperature, and short-term exposure to ambient temperatures is not expected to affect its quality.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO at concentrations of 100 mg/mL or higher.[3][4] For in vivo experiments, specific formulations using co-solvents such as PEG300, Tween-80, and saline or corn oil are advised to ensure solubility and bioavailability.[5]
Q3: What are the proper storage conditions for this compound in solution?
A3: The stability of this compound in solution is dependent on the storage temperature. For stock solutions prepared in DMSO, the following storage conditions are recommended:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
To avoid degradation due to repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes. It is best practice to prepare fresh solutions and use them on the same day whenever possible.
Q4: Can I store this compound solutions at 4°C or room temperature?
A4: Storing this compound solutions at 4°C or room temperature for extended periods is not recommended due to the potential for degradation. For short-term use, such as during an experiment, keeping the solution on ice is advisable. For any storage longer than a few hours, adhering to the recommended -20°C or -80°C temperatures is critical to maintain the compound's integrity and activity.
Q5: How can I check the stability of this compound in my specific experimental buffer?
A5: While this compound is stable under recommended storage conditions, its stability in various aqueous experimental buffers can differ. To assess its stability in your specific buffer, you can perform a simple experiment by incubating the compound in the buffer for different time points (e.g., 0, 2, 4, 8, 24 hours) at the experimental temperature. The remaining compound can then be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) to determine the degradation rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no degradation of the target protein. | 1. Degraded this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of this compound: The compound may have precipitated out of the solution, especially in aqueous media. | 1. Verify Storage Conditions: Ensure that the solid compound and stock solutions have been stored according to the recommendations (-20°C for solid, -80°C for long-term solution storage). 2. Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for your experiments to avoid issues from repeated freeze-thaw cycles. 3. Check for Precipitates: Before use, visually inspect the solution for any precipitates. If precipitation is observed, gentle warming and vortexing may help to redissolve the compound. Ensure the final concentration in your assay does not exceed its solubility limit in the final buffer. |
| Inconsistent results between experiments. | 1. Inconsistent this compound Activity: This could be due to the degradation of the compound over time or between different aliquots. 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing the same stock solution can lead to degradation. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to ensure consistent compound activity for each experiment. 2. Prepare Fresh Working Solutions: Prepare working solutions fresh from a stock aliquot for each experiment. Do not store diluted working solutions. |
| Precipitate forms when diluting in aqueous buffer. | Low Aqueous Solubility: this compound has low solubility in aqueous solutions. | 1. Use Co-solvents: For in vivo studies, use recommended co-solvents like PEG300 and Tween-80 to improve solubility. 2. Optimize Final DMSO Concentration: For in vitro assays, ensure the final concentration of DMSO is sufficient to keep this compound in solution, but low enough to not affect your cells (typically ≤ 0.5%). 3. Sonication: Gentle sonication can help to dissolve the compound in the final buffer. |
Storage Condition Summary
| Form | Solvent | Storage Temperature | Duration | Citations |
| Solid (Powder) | N/A | -20°C | Up to 3 years | |
| Solution | DMSO | -80°C | Up to 6 months | |
| Solution | DMSO | -20°C | Up to 1 month | |
| Solution | DMSO | 4°C / Room Temp. | Not Recommended |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 20-30 minutes before opening to prevent condensation of moisture.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Visual Guides
Caption: Recommended workflow for handling and using this compound.
Caption: A decision tree for troubleshooting common this compound issues.
References
Validation & Comparative
A Head-to-Head Comparison: dTAGV-1 TFA vs. dTAG-13 for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing rapid and specific degradation of proteins of interest. This guide provides a detailed comparison of two key heterobifunctional degraders within this system: dTAGV-1 TFA and dTAG-13. This analysis is intended for researchers, scientists, and drug development professionals seeking to select the optimal degrader for their experimental needs.
The fundamental difference between dTAGV-1 and dTAG-13 lies in the E3 ubiquitin ligase they recruit to the target protein. Both molecules are designed to bind to the mutant FKBP12F36V protein, which is fused to the protein of interest. However, dTAG-13 recruits Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ligase complex[1][2][3][4]. In contrast, dTAGV-1, a second-generation degrader, recruits the von Hippel-Lindau (VHL) E3 ligase[5]. This distinction in E3 ligase recruitment can lead to significant differences in degradation efficiency, substrate scope, and in vivo performance.
Performance and Efficacy
dTAGV-1 was developed to address certain limitations observed with dTAG-13, particularly for proteins that are resistant to CRBN-mediated degradation. Experimental data indicates that dTAGV-1 can effectively degrade fusion proteins that are recalcitrant to dTAG-13. For instance, in studies involving the degradation of the oncogenic fusion protein EWS/FLI in Ewing sarcoma cells, dTAGV-1 demonstrated potent degradation where dTAG-13 was less effective.
In direct comparative studies using FKBP12F36V-luciferase reporter assays, both dTAGV-1 and dTAG-13 have been shown to induce potent degradation of the fusion protein. However, dTAGV-1 has been reported to exhibit a more sustained degradation effect in vivo.
Pharmacokinetics
A key advantage of dTAGV-1 lies in its improved pharmacokinetic properties compared to dTAG-13, making it particularly well-suited for in vivo studies. In mice, dTAGV-1 has demonstrated a longer half-life and greater exposure (AUC) following intraperitoneal administration. This enhanced stability and bioavailability can lead to more robust and prolonged target protein degradation in animal models.
Quantitative Data Summary
| Parameter | This compound | dTAG-13 | Reference |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) | |
| Half-life (in vivo, mice, i.p.) | ~4.43 hours | ~2.41 hours | |
| Exposure (AUCinf in vivo, mice, i.p.) | ~18517 hrng/mL | ~6140 hrng/mL | |
| Degradation of Recalcitrant Proteins | Effective for proteins resistant to CRBN-mediated degradation (e.g., EWS/FLI) | May show limited efficacy for certain proteins | |
| In Vivo Degradation Duration | Improved duration of degradation observed | Less sustained degradation compared to dTAGV-1 |
Signaling Pathways and Experimental Workflow
The general mechanism of action for both dTAGV-1 and dTAG-13 involves the formation of a ternary complex between the FKBP12F36V-tagged protein of interest, the dTAG molecule, and the recruited E3 ubiquitin ligase. This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: Comparative signaling pathways of dTAGV-1 and dTAG-13.
The experimental workflow for utilizing the dTAG system generally involves the generation of a cell line or animal model expressing the FKBP12F36V-tagged protein of interest, followed by treatment with the chosen dTAG molecule.
Caption: A generalized experimental workflow for dTAG-mediated protein degradation.
Experimental Protocols
Below are representative protocols for in vitro and in vivo protein degradation experiments using dTAG molecules. These are generalized and may require optimization for specific cell types, proteins of interest, and experimental conditions.
In Vitro Protein Degradation in Cell Culture
-
Cell Seeding: Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
dTAG Compound Preparation: Prepare a stock solution of this compound or dTAG-13 in DMSO. For working solutions, dilute the stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for degradation (e.g., ranging from 0.1 nM to 10 µM).
-
Treatment: Remove the existing medium from the cells and add the medium containing the dTAG compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period. For kinetic analysis, a time-course experiment should be performed, with cells harvested at various time points (e.g., 1, 2, 4, 8, and 24 hours) post-treatment.
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Analyze protein degradation by Western blotting using an antibody against the protein of interest or the FKBP12 tag. Alternatively, quantitative mass spectrometry or reporter assays (e.g., luciferase) can be used for more precise quantification.
-
In Vivo Protein Degradation in Mice
-
Animal Model: Utilize mice expressing the FKBP12F36V-tagged protein of interest. These can be generated through techniques such as CRISPR/Cas9-mediated knock-in or transgenesis.
-
dTAG Compound Formulation and Administration:
-
For this compound, a formulation can be prepared in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For dTAG-13, various formulations have been explored to improve solubility and delivery.
-
Administer the formulated dTAG compound to the mice via an appropriate route, typically intraperitoneal (i.p.) injection. A common dosage for in vivo studies is in the range of 10-35 mg/kg.
-
-
Time-Course and Tissue Collection: Collect tissues of interest at different time points after dTAG administration (e.g., 4, 8, 24, and 48 hours) to assess the kinetics and duration of protein degradation.
-
Tissue Processing and Analysis:
-
Homogenize the collected tissues in a suitable lysis buffer.
-
Prepare protein lysates and quantify the protein concentration.
-
Analyze the levels of the target protein in the tissue lysates by Western blotting or other quantitative methods to determine the extent of degradation.
-
Conclusion
Both this compound and dTAG-13 are highly effective and specific degraders for FKBP12F36V-tagged proteins. The choice between them will largely depend on the specific protein of interest and the experimental context. dTAGV-1 offers a significant advantage for in vivo studies due to its superior pharmacokinetic profile and has demonstrated efficacy in degrading proteins that are resistant to the CRBN-recruiting dTAG-13. For in vitro experiments, both degraders are potent, but if dTAG-13 shows suboptimal degradation, dTAGV-1 presents a powerful alternative. As with any targeted degradation strategy, empirical validation is crucial to determine the most effective approach for a given target and biological system.
References
- 1. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation Tools: Overview and Future Perspectives [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
A Comparative Guide to VHL and CRBN Recruiting dTAG Molecules for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The degradation tag (dTAG) system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins, offering temporal control that surpasses traditional genetic knockdown or knockout methods.[1][2] This guide provides a detailed comparison of two key classes of dTAG molecules: those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase and those that recruit the Cereblon (CRBN) E3 ubiquitin ligase. Understanding the nuances of each system is critical for selecting the optimal tool for your research needs.
The dTAG system operates through a heterobifunctional molecule that simultaneously binds to a mutant FKBP12 (FKBP12F36V) protein fused to the protein of interest and an E3 ubiquitin ligase.[2][3] This induced proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[4] The first-generation dTAG molecules, such as dTAG-13, utilize CRBN, while the second-generation molecule, dTAGV-1, recruits VHL. The development of dTAGV-1 was motivated by observations of context- and protein-specific limitations in the effectiveness of CRBN-recruiting dTAGs.
Performance Comparison: VHL vs. CRBN Recruiting dTAGs
The choice between VHL and CRBN recruiting dTAG molecules can significantly impact the outcome of a targeted protein degradation experiment. While both systems are highly effective, they exhibit distinct characteristics in terms of degradation efficiency, kinetics, and substrate scope.
Quantitative Data Summary
The following tables summarize the performance of VHL-recruiting (dTAGV-1) and CRBN-recruiting (dTAG-13) molecules against various FKBP12F36V-tagged target proteins. It is important to note that direct side-by-side comparisons with DC50 and Dmax values from a single study are limited. The data presented here is compiled from multiple sources and should be interpreted with consideration of the different experimental systems.
| Target Protein | dTAG Molecule | Degradation Efficiency | Cell Line | Assay Type | Reference(s) |
| HiBiT-fusion protein | dTAGV-1 | Nearly complete degradation | HEK293T | Luciferase Reporter Assay | |
| HiBiT-fusion protein | dTAG-13 | ~50% degradation | HEK293T | Luciferase Reporter Assay | |
| FKBP12F36V-GFP | dTAGV-1 | Effective degradation | EWS502 | Western Blot | |
| FKBP12F36V-GFP | dTAG-13 | Effective degradation | EWS502 | Western Blot | |
| FKBP12F36V-EWS/FLI | dTAGV-1 | Effective degradation | EWS502 | Western Blot | |
| FKBP12F36V-EWS/FLI | dTAG-13 | Ineffective degradation | EWS502 | Western Blot | |
| FKBP12F36V-Nluc | dTAGV-1 | Comparable to dTAG-13 | 293FT | Luciferase Reporter Assay | |
| FKBP12F36V-Nluc | dTAG-13 | Potent degradation | 293FT | Luciferase Reporter Assay | |
| FKBP12F36V-KRASG12V | dTAG-13 | Near complete degradation after 4-8 hours | MV4;11 | Western Blot |
Key Performance Differences:
-
Substrate Specificity: The most significant advantage of the VHL-recruiting dTAGV-1 is its ability to degrade proteins that are resistant to degradation by the CRBN-recruiting dTAG-13. This was notably demonstrated with the EWS/FLI fusion protein, a driver of Ewing sarcoma.
-
Degradation Efficiency: In some contexts, dTAGV-1 has been shown to induce more complete degradation than dTAG-13. For instance, in a HiBiT reporter assay, dTAGV-1 resulted in almost complete protein loss, whereas dTAG-13 achieved approximately 50% degradation. However, in other assays, their potencies have been found to be comparable.
-
Kinetics: Both dTAG systems induce rapid protein degradation, often within an hour of treatment. The precise kinetics can vary depending on the target protein.
-
In Vivo Activity: Both dTAG-13 and dTAGV-1 have been successfully used for in vivo protein degradation in mice.
Signaling Pathways and Experimental Workflows
To effectively utilize the dTAG system, a thorough understanding of the underlying signaling pathways and experimental workflows is essential.
Signaling Pathways
The core mechanism for both VHL and CRBN recruiting dTAG molecules is the formation of a ternary complex, which brings the target protein in proximity to the E3 ligase machinery for ubiquitination and subsequent proteasomal degradation.
References
dTAGV-1 TFA vs. RNAi/siRNA: A Comparative Guide to Protein Knockdown Technologies
In the landscape of functional genomics and drug discovery, the ability to precisely and efficiently modulate protein levels is paramount. For researchers and scientists, selecting the optimal protein knockdown tool is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the dTAGV-1 TFA system with traditional RNA interference (RNAi) and small interfering RNA (siRNA) technologies, offering insights into their mechanisms, performance, and experimental workflows.
An Introduction to Protein Knockdown Technologies
This compound: Targeted Protein Degradation
The dTAG (degradation tag) technology represents a novel approach to protein knockdown that operates at the post-translational level. The this compound system utilizes a small molecule degrader to hijack the cell's natural protein disposal machinery. This is achieved by genetically tagging the protein of interest with a mutant FKBP12F36V protein. The bifunctional dTAGV-1 molecule then acts as a molecular bridge, bringing the tagged protein into close proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular ubiquitin-proteasome system.[1] This induced proximity leads to the polyubiquitination of the target protein, marking it for rapid and efficient degradation by the proteasome.[2][3]
RNAi and siRNA: Silencing Gene Expression at the mRNA Level
RNA interference is a natural cellular process that regulates gene expression.[4] This mechanism is harnessed for experimental protein knockdown through the introduction of short, double-stranded RNA molecules.
-
siRNA (small interfering RNA): These are synthetically produced, short RNA duplexes (typically 21-25 nucleotides) that are directly introduced into cells. Once inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA guides RISC to the complementary messenger RNA (mRNA) of the target protein. This leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into protein.
-
RNAi (often mediated by shRNA): For longer-term or more stable knockdown, a common approach is to use short hairpin RNA (shRNA). shRNA sequences are typically delivered via viral vectors, such as lentiviruses, and integrate into the host cell's genome. The cell's machinery then processes the shRNA into functional siRNA, which enters the RISC pathway to silence the target gene expression.
At a Glance: this compound vs. RNAi/siRNA
| Feature | This compound | RNAi (siRNA/shRNA) |
| Mechanism of Action | Post-translational: Direct protein degradation | Post-transcriptional: mRNA cleavage |
| Target | Protein | mRNA |
| Speed of Knockdown | Rapid (minutes to hours) | Slower (hours to days) |
| Reversibility | Reversible upon compound withdrawal | siRNA: Transient; shRNA: Stable/Irreversible |
| Specificity | High, dependent on tag | Potential for off-target effects |
| Requirement | Genetic tagging of the target protein | Knowledge of the target mRNA sequence |
Performance Comparison: Efficiency, Kinetics, and Specificity
The choice between this compound and RNAi/siRNA often hinges on the specific experimental requirements for speed, duration, and precision of protein knockdown.
| Parameter | This compound | RNAi/siRNA | Supporting Data Source(s) |
| Knockdown Efficiency | Potent, can achieve >90% degradation | Variable, typically 70-95% knockdown | [this compound:], [siRNA:] |
| Kinetics of Knockdown | Rapid onset of degradation, often within 1-2 hours | Slower onset, typically 24-72 hours for protein depletion | [this compound:], [siRNA:] |
| Off-Target Effects | Minimal, as it directly targets the tagged protein. A negative control compound (dTAGV-1-NEG) shows no degradation. | Known to have off-target effects through miRNA-like activity, where the siRNA seed region can bind to and silence unintended mRNAs. | [this compound:], [siRNA:] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: Mechanism of this compound-mediated protein degradation.
RNAi/siRNA Signaling Pathway
Caption: The RNA interference (RNAi) pathway for mRNA degradation.
Experimental Workflow Comparison
Caption: Comparison of experimental workflows for protein knockdown.
Detailed Experimental Protocols
This compound Protocol for Protein Degradation in Cell Culture
This protocol provides a general guideline for inducing protein degradation using this compound in cultured mammalian cells expressing an FKBP12F36V-tagged protein of interest.
Materials:
-
Cells stably expressing the FKBP12F36V-tagged protein of interest.
-
Complete cell culture medium.
-
This compound (e.g., from Selleck Chemicals, MedChemExpress, or TargetMol).
-
DMSO (for stock solution preparation).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer for protein extraction.
-
Reagents and equipment for Western blotting or mass spectrometry.
Procedure:
-
Cell Seeding: Plate the engineered cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 1-10 mM. Store at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. Typical working concentrations range from 0.1 nM to 10 µM. A negative control using the inactive diastereomer, dTAGV-1-NEG, at the same concentration should be included.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Analysis: Determine the protein concentration of the lysates. Analyze the level of the target protein by Western blotting or mass spectrometry.
siRNA Transfection Protocol for Protein Knockdown
This protocol outlines a general procedure for transient protein knockdown using siRNA transfection.
Materials:
-
Mammalian cell line of interest.
-
Complete cell culture medium.
-
Synthetic siRNA targeting the gene of interest and a non-targeting control siRNA.
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Reduced-serum medium (e.g., Opti-MEM™).
-
Sterile microcentrifuge tubes.
-
Reagents and equipment for qPCR and/or Western blotting.
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
siRNA-Transfection Reagent Complex Formation: a. In one tube, dilute the siRNA in a reduced-serum medium. b. In a separate tube, dilute the transfection reagent in the same medium. c. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-15 minutes to allow the complexes to form.
-
Transfection: Add the siRNA-transfection reagent complexes dropwise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time depends on the stability of the target mRNA and protein.
-
Analysis of Knockdown:
-
mRNA level: Harvest the cells 24-48 hours post-transfection and perform qPCR to assess the knockdown of the target mRNA.
-
Protein level: Harvest the cells 48-72 hours post-transfection and perform Western blotting to analyze the reduction in target protein levels.
-
Lentiviral shRNA Transduction Protocol for Stable Knockdown
This protocol describes the generation of stable cell lines with long-term protein knockdown using lentiviral delivery of shRNA.
Materials:
-
HEK293T cells for lentivirus production.
-
Target mammalian cell line.
-
shRNA-expressing lentiviral vector and packaging plasmids.
-
Transfection reagent for viral production.
-
Polybrene.
-
Puromycin or other selection antibiotic.
-
Complete cell culture medium.
Procedure:
-
Lentivirus Production: a. Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and the packaging plasmids using a suitable transfection reagent. b. Harvest the virus-containing supernatant 48-72 hours post-transfection. c. (Optional) Concentrate the viral particles.
-
Transduction of Target Cells: a. Seed the target cells the day before transduction. b. On the day of transduction, add the lentiviral supernatant to the cells in the presence of Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. c. Incubate the cells with the virus for 18-24 hours.
-
Selection of Transduced Cells: a. Replace the virus-containing medium with fresh medium. b. After 24-48 hours, add the appropriate selection antibiotic (e.g., puromycin) to the medium to select for cells that have been successfully transduced.
-
Expansion and Analysis: a. Expand the antibiotic-resistant cell populations. b. Analyze the knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels.
Conclusion: Choosing the Right Tool for the Job
The this compound system offers significant advantages in terms of speed, specificity, and direct action on the target protein. Its rapid and reversible nature makes it an ideal tool for studying dynamic cellular processes and for target validation in drug discovery, where understanding the immediate consequences of protein loss is crucial. The primary consideration for using the dTAG system is the upfront need to genetically tag the protein of interest.
RNAi and siRNA, on the other hand, are well-established and widely used technologies that do not require protein tagging. They are powerful tools for high-throughput screening and for studying gene function when the kinetics of knockdown are less critical. However, researchers must be mindful of and control for potential off-target effects.
Ultimately, the choice between this compound and RNAi/siRNA will depend on the specific biological question being addressed, the experimental timeline, and the desired level of precision and control over protein levels.
References
dTAGV-1 TFA vs CRISPRi for studying protein function
A Comparative Guide: dTAGV-1 TFA vs. CRISPRi for Studying Protein Function
In the quest to understand the intricate roles of proteins in cellular processes and disease, researchers require precise tools to modulate protein levels. Two powerful techniques, this compound and CRISPR interference (CRISPRi), offer distinct approaches to diminish protein function, one by targeted degradation and the other by transcriptional repression. This guide provides a detailed comparison of these technologies, supported by experimental data and protocols, to aid researchers in selecting the optimal method for their scientific inquiries.
This compound: Targeted Protein Degradation
The dTAGV-1 system is a chemical biology tool that induces the rapid and specific degradation of a target protein.[1] This technology requires the protein of interest to be endogenously tagged with a mutant FKBP12F36V protein.[2][3] The this compound molecule is a heterobifunctional degrader, also known as a PROTAC (Proteolysis Targeting Chimera). It consists of a ligand that selectively binds to the FKBP12F36V tag and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The binding of this compound brings the tagged protein and the E3 ligase into close proximity, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.
References
dTAGV-1 TFA: A Comparative Analysis of a VHL-Recruiting PROTAC Degrader
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of dTAGV-1 TFA with other prominent PROTAC degraders, supported by experimental data. The dTAG (degradation tag) system offers a powerful strategy for targeted protein degradation by utilizing a small molecule to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.
dTAGV-1 is a key component of this system, a heterobifunctional molecule that specifically binds to the mutant FKBP12F36V protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This targeted recruitment marks the FKBP12F36V-tagged protein of interest for degradation. This guide will focus on comparing the efficacy and characteristics of the VHL-recruiting dTAGV-1 with CRBN-recruiting counterparts, such as dTAG-13 and dTAG-47.
Performance Comparison of dTAG Degraders
The efficacy of PROTAC degraders is primarily assessed by their ability to induce the degradation of the target protein, quantified by metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct side-by-side high-throughput screening data is not always available in single publications, analysis of dose-response curves from various studies allows for a comparative assessment.
| Degrader | E3 Ligase Recruited | Target Protein | Cell Line | Approximate DC50 | Dmax | Reference |
| dTAGV-1 | VHL | FKBP12F36V-Nluc | 293FT | Potent degradation observed at 0.1 nM - 10 µM | Near complete degradation | [1][2] |
| dTAG-13 | CRBN | FKBP12F36V-Nluc | 293FT | Potent degradation observed at concentrations as low as 100 nM | High | [3] |
| dTAG-47 | CRBN | FKBP12F36V-tagged proteins | Various | Effective degradation | High |
Note: The DC50 values are estimations derived from dose-response curves presented in the respective publications and are intended for comparative purposes. The levels of FKBP12F36V-fusion degradation with dTAGV-1 have been shown to be comparable to the CRBN-recruiting dTAG molecules, dTAG-13 and dTAG-47.
In a direct comparison using a luciferase-based assay, dTAGV-1 demonstrated more potent degradation of a HiBiT-tagged target protein than dTAG-13, achieving nearly complete degradation, whereas dTAG-13 resulted in approximately 50% degradation under the tested conditions.
In Vivo Pharmacokinetics: dTAGV-1 vs. dTAG-13
Pharmacokinetic properties are crucial for the in vivo application of PROTAC degraders. A comparative study in mice revealed that dTAGV-1 exhibits a more favorable pharmacokinetic profile than dTAG-13.
| Degrader | Half-life (t1/2) | Exposure (AUCinf) | Administration | Reference |
| dTAGV-1 | 4.43 hours | 18,517 hrng/mL | 10 mg/kg, intraperitoneal | |
| dTAG-13 | 2.41 hours | 6,140 hrng/mL | 10 mg/kg, intraperitoneal |
These results indicate that dTAGV-1 has a longer half-life and greater exposure in vivo, suggesting it may be more suitable for applications requiring sustained protein degradation.
Signaling Pathways and Experimental Workflows
The dTAG system operates through the ubiquitin-proteasome pathway. The dTAG molecule acts as a molecular bridge, bringing the FKBP12F36V-tagged target protein into proximity with the recruited E3 ubiquitin ligase (either VHL for dTAGV-1 or CRBN for dTAG-13/47). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for recognition and degradation by the 26S proteasome.
A typical experimental workflow to compare the performance of different dTAG molecules involves several key steps, from cell treatment to data analysis.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the FKBP12F36V-tagged protein of interest following treatment with dTAG molecules.
1. Cell Culture and Treatment:
- Seed cells (e.g., 293FT) expressing the FKBP12F36V-fusion protein in 6-well plates.
- Allow cells to adhere and reach approximately 70-80% confluency.
- Treat the cells with a range of concentrations of this compound, dTAG-13, or other comparator PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
- Normalize protein amounts and prepare samples with Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against the protein of interest or a tag (e.g., HA-tag) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the intensity of the target protein band to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the log of the degrader concentration to determine the DC50 and Dmax values.
Dual-Luciferase Reporter Assay
This assay is employed for a more high-throughput assessment of the degradation of FKBP12F36V fused to a NanoLuciferase (Nluc) reporter.
1. Cell Culture and Treatment:
- Seed 293FT cells stably expressing both FKBP12F36V-Nluc and a control Firefly luciferase (Fluc) in a 96-well plate.
- Treat the cells with a serial dilution of the dTAG degraders for 24 hours.
2. Luciferase Activity Measurement:
- Use a dual-luciferase reporter assay system.
- First, lyse the cells and measure the Firefly luciferase activity.
- Then, add the Nluc substrate and measure the NanoLuciferase activity in the same wells.
3. Data Analysis:
- Calculate the ratio of Nluc to Fluc luminescence for each well to normalize for cell viability and transfection efficiency.
- Normalize the Nluc/Fluc ratios to the vehicle-treated control to determine the percentage of degradation.
- Generate dose-response curves to calculate DC50 and Dmax values.
In Vivo Pharmacokinetic and Pharmacodynamic Study in Mice
This protocol outlines the procedure to evaluate the in vivo performance of dTAG molecules.
1. Animal Model:
- Use immunocompromised mice engrafted with tumor cells expressing a luciferase-tagged FKBP12F36V fusion protein (e.g., MV4;11 luc-FKBP12F36V).
2. Pharmacokinetic Study:
- Administer a single dose of the dTAG molecule (e.g., 10 mg/kg, intraperitoneally) to the mice.
- Collect blood samples at various time points post-administration.
- Analyze the plasma concentrations of the dTAG molecule using LC-MS/MS to determine pharmacokinetic parameters such as half-life (t1/2) and area under the curve (AUC).
3. Pharmacodynamic Study:
- Administer the dTAG molecules to the tumor-bearing mice (e.g., daily intraperitoneal injections).
- Monitor the in vivo degradation of the target protein by measuring the bioluminescent signal using an in vivo imaging system at different time points after administration.
- A reduction in the bioluminescent signal corresponds to the degradation of the luciferase-FKBP12F36V fusion protein.
4. Data Analysis:
- For pharmacokinetics, calculate the relevant parameters from the plasma concentration-time profiles.
- For pharmacodynamics, quantify the bioluminescent signal over time and compare the extent and duration of signal reduction between different dTAG molecules.
References
A Comparative Guide to the dTAG System for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The ability to rapidly and selectively deplete a protein of interest is a powerful tool for understanding its function and for validating its potential as a therapeutic target. The dTAG (degradation tag) system has emerged as a prominent chemical biology platform for targeted protein degradation. This guide provides a comprehensive comparison of the dTAG system, including its VHL-recruiting variant dTAGV-1, with other targeted protein degradation technologies. We present key performance data, detailed experimental protocols, and visual representations of the underlying biological pathways to aid researchers in selecting and implementing the most suitable degradation strategy for their needs.
Core Concepts of the dTAG System
The dTAG system is a tripartite technology that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate a specific protein of interest. This is achieved by:
-
Tagging: The protein of interest is genetically fused with a small protein tag, a mutant form of the FK506-binding protein 12 (FKBP12) carrying an F36V mutation (FKBP12F36V). This mutation creates a "bump" in the protein's binding pocket.
-
Degrader Molecule: A heterobifunctional small molecule, the "dTAG degrader," is introduced. This molecule has two heads: one that selectively binds to the "bumped" pocket of the FKBP12F36V tag, and another that recruits a specific E3 ubiquitin ligase.
-
Degradation: The dTAG molecule brings the tagged protein into close proximity with the E3 ligase, leading to the polyubiquitination of the target protein. This polyubiquitin chain acts as a signal for the proteasome to recognize and degrade the tagged protein.
The two most common dTAG degraders are:
-
dTAG-13: Recruits the Cereblon (CRBN) E3 ligase.
-
dTAGV-1: Recruits the von Hippel-Lindau (VHL) E3 ligase. The development of a VHL-recruiting degrader was crucial to overcome instances where CRBN-mediated degradation was inefficient for certain target proteins[1].
Limitations of the dTAG System and dTAGV-1 TFA
Despite its power and versatility, the dTAG system has several limitations that researchers should consider:
-
Requirement for Genetic Modification: The primary limitation is the necessity to genetically engineer the target protein to include the FKBP12F36V tag[2]. This can be a time-consuming process and may, in some cases, interfere with the protein's natural function or localization. It is crucial to validate that the tagged protein behaves similarly to the wild-type protein.
-
Potential for Off-Target Effects: While dTAG degraders are designed to be highly selective for the FKBP12F36V tag, the potential for off-target effects of the small molecule should always be considered and controlled for, for instance, by treating parental, untagged cells with the degrader[3].
-
"Hook Effect": Like other PROTAC-based technologies, the dTAG system can exhibit a "hook effect," where at very high concentrations, the degrader's efficacy decreases due to the formation of non-productive binary complexes instead of the required ternary complex (dTAG molecule with both the tagged protein and the E3 ligase)[4].
-
In Vivo Challenges: While the dTAG system has been successfully used in vivo, challenges remain regarding the delivery, pharmacokinetics, and potential toxicity of the degrader molecules[5]. The formulation of the degrader is critical for its efficacy and to minimize adverse effects.
-
This compound Salt Form: dTAGV-1 is often supplied as a trifluoroacetate (TFA) salt. While effective, TFA salts can have implications for in vivo studies, including potential acidity and the need for careful formulation to ensure solubility and minimize toxicity. For in vivo applications, alternative salt forms like hydrochloride are also available and may be preferred. However, direct comparative studies on the in vivo performance of different salt forms of dTAGV-1 are not extensively documented in the available literature.
Performance Comparison of Protein Degradation Systems
The following table summarizes key performance metrics for the dTAG system and compares it with other popular targeted protein degradation technologies: the Auxin-Inducible Degron (AID) system and HaloPROTACs. It is important to note that these values can vary significantly depending on the specific target protein, cell line, and experimental conditions.
| Feature | dTAG System (dTAG-13 & dTAGV-1) | Auxin-Inducible Degron (AID) System | HaloPROTAC System |
| Degrader/Inducer | dTAG-13 (CRBN recruiter), dTAGV-1 (VHL recruiter) | Auxin (e.g., indole-3-acetic acid, IAA) | HaloPROTAC molecule (VHL or IAP recruiter) |
| Tag | FKBP12F36V (approx. 12 kDa) | AID (Auxin-Inducible Degron) (multiple versions, e.g., mini-AID) | HaloTag7 (approx. 34 kDa) |
| DC50 (Degradation Potency) | Sub-nanomolar to low nanomolar range (e.g., dTAGV-1 DC50 of 0.9 nM for a GFP reporter in HCT116 cells) | Nanomolar to micromolar range (e.g., AID2 DC50 of 0.2 nM for a GFP reporter in HCT116 cells) | Nanomolar range (e.g., HaloPROTAC3 DC50 of 19 nM for GFP-HaloTag7) |
| Dmax (Maximum Degradation) | Often >90-95% | Can achieve >90% degradation | Can achieve >90% degradation |
| Degradation Kinetics (Time to 50% degradation) | Rapid, typically within 30 minutes to a few hours. Some proteins show significant degradation within 1 hour. | Very rapid, with protein half-lives as short as 9 minutes reported. | Rapid, with 50% degradation observed between 4 and 8 hours for GFP-HaloTag7. |
| Reversibility (Time to recovery after washout) | Reversible, with protein levels starting to recover within hours of degrader washout. Near-complete recovery can take 24-48 hours depending on the protein's synthesis rate. | Rapidly reversible, with protein re-accumulation detectable within minutes of auxin removal. | Reversible, with significant protein recovery observed 24 hours after a 24-hour treatment and washout. |
| Key Advantages | High potency and selectivity. Two different E3 ligases can be recruited, providing flexibility. | Very fast kinetics and reversibility. The inducer (auxin) is generally considered biologically inert in mammalian cells. | The HaloTag can also be used for imaging and other applications. Covalent binding of the HaloPROTAC to the tag can lead to sustained degradation. |
| Key Disadvantages | Requires genetic tagging. Potential for "hook effect". In vivo delivery can be challenging. | Requires co-expression of the plant-specific F-box protein TIR1. Can exhibit "leaky" degradation in the absence of auxin. | The HaloTag is larger than the dTAG or AID tags, which may be more likely to interfere with protein function. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams illustrate the signaling pathways of the dTAG system and a typical experimental workflow.
Caption: dTAG-13 mediated protein degradation via CRBN recruitment.
Caption: dTAGV-1 mediated protein degradation via VHL recruitment.
Caption: General experimental workflow for the dTAG system.
Experimental Protocols
The following are generalized protocols for key experiments using the dTAG system. Specific details may need to be optimized for your cell line and protein of interest.
Protocol 1: CRISPR/Cas9-Mediated Endogenous Tagging with FKBP12F36V
This protocol outlines the steps for knocking in the FKBP12F36V tag at the C-terminus of a target gene. A similar strategy can be used for N-terminal tagging.
1. Design and Preparation:
- sgRNA Design: Design and validate a single guide RNA (sgRNA) that targets the genomic locus immediately upstream of the stop codon of your gene of interest. Several online tools are available for sgRNA design.
- Donor Plasmid Construction: Construct a donor plasmid containing the FKBP12F36V coding sequence flanked by left and right homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. The donor plasmid should also contain a selection marker (e.g., puromycin resistance gene) flanked by loxP sites for later removal if desired. The FKBP12F36V sequence should be in-frame with the coding sequence of the target gene.
- sgRNA Expression Plasmid: Clone the designed sgRNA into a suitable expression vector that also expresses Cas9 nuclease.
2. Transfection and Selection:
- Co-transfect the donor plasmid and the sgRNA/Cas9 expression plasmid into your target cells using a suitable transfection method (e.g., electroporation or lipid-based transfection).
- Two to three days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
3. Clonal Isolation and Screening:
- After selection, plate the cells at a low density to obtain single-cell-derived colonies.
- Expand individual clones and screen for correct integration of the FKBP12F36V tag by genomic PCR and Sanger sequencing.
- Confirm the expression of the tagged protein by Western blot using an antibody against the target protein or an antibody against the FKBP12F36V tag.
Protocol 2: Lentiviral Expression of FKBP12F36V-tagged Proteins
This protocol is suitable for the exogenous expression of a dTAG-fusion protein.
1. Plasmid Construction:
- Clone the cDNA of your protein of interest into a lentiviral expression vector that contains the FKBP12F36V tag either at the N- or C-terminus. These vectors are commercially available or can be constructed in the lab.
2. Lentivirus Production:
- Co-transfect the lentiviral expression vector along with packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).
- Harvest the virus-containing supernatant 48-72 hours post-transfection.
3. Transduction and Selection:
- Transduce your target cells with the collected lentivirus.
- Select for transduced cells using the appropriate selection marker present on the lentiviral vector (e.g., puromycin).
4. Validation:
- Confirm the expression of the tagged protein by Western blot.
- Validate the function of the tagged protein to ensure it is not compromised by the tag.
Protocol 3: Protein Degradation Assay
1. Cell Seeding:
- Seed the engineered dTAG cell line in appropriate culture plates.
2. Treatment:
- Treat the cells with the desired concentrations of the dTAG degrader (e.g., dTAG-13 or dTAGV-1). Include a vehicle control (e.g., DMSO).
- For kinetic experiments, treat cells for various durations (e.g., 0, 1, 2, 4, 8, 24 hours).
- For dose-response experiments, treat cells with a range of degrader concentrations for a fixed time (e.g., 24 hours).
3. Sample Collection and Lysis:
- At each time point or after the fixed treatment duration, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
4. Protein Quantification and Analysis:
- Determine the protein concentration of the lysates.
- Analyze the protein levels of the tagged protein by Western blot using an antibody against the target protein or the tag. A loading control (e.g., GAPDH or β-actin) should be included.
- Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
5. Data Analysis:
- For dose-response experiments, plot the percentage of remaining protein against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
- For kinetic experiments, plot the percentage of remaining protein against time to determine the degradation rate.
Conclusion
The dTAG system offers a robust and versatile platform for the rapid and selective degradation of target proteins, enabling a wide range of applications in basic research and drug discovery. The availability of both CRBN and VHL-recruiting degraders provides flexibility and a means to overcome potential resistance. However, the requirement for genetic tagging and potential in vivo challenges are important considerations. By carefully weighing the advantages and limitations of the dTAG system against alternative technologies such as the AID system and HaloPROTACs, and by following rigorous experimental protocols, researchers can effectively harness the power of targeted protein degradation to advance their scientific goals.
References
- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible, reversible system for the rapid and complete degradation of proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Disposal of dTAGV-1 TFA: A Guide for Laboratory Professionals
Researchers and scientists handling dTAGV-1 TFA are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. As a compound classified with acute oral, dermal, and inhalation toxicity, proper disposal is not merely a procedural formality but a critical component of responsible laboratory management. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Core Principles of this compound Waste Management
The primary directive for the disposal of this compound, as outlined in its Safety Data Sheet (SDS), is to "Dispose of contents/container in accordance with local regulation"[1][2]. This underscores the importance of consulting and adhering to the specific guidelines set forth by your institution, as well as local, state, and federal authorities.
Key Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye, and face protection when handling this compound[1][2].
-
Ventilation: Use only in a well-ventilated area or outdoors to avoid inhalation of dust, fumes, gas, mist, vapors, or spray[1].
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Step-by-Step Disposal Protocol
The following is a general procedural guide for the disposal of this compound, based on standard laboratory practices for hazardous chemical waste.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including the pure compound, solutions, and contaminated materials, as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent accidental mixing with incompatible substances, such as strong acids, alkalis, and oxidizing or reducing agents.
-
-
Container Management:
-
Use a designated, clearly labeled, and leak-proof container for this compound waste. The container should be compatible with the chemical properties of the compound.
-
Keep the waste container securely closed except when adding waste.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials and place them in the designated hazardous waste container for disposal.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container may be disposed of as regular trash, in accordance with institutional policies.
-
-
Arranging for Final Disposal:
-
Do not dispose of this compound down the sink or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the collection and disposal of the hazardous waste.
-
Quantitative Data Summary
For researchers using this compound, understanding its hazard classification is crucial for safe handling and disposal.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling dTAGV-1 TFA
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with dTAGV-1 TFA. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
This compound is a potent and selective degrader of FKBP12F36V-tagged proteins, widely used in targeted protein degradation research.[1][2][3] While a valuable tool, it is classified as harmful if swallowed, in contact with skin, or inhaled.[4] Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
The following table summarizes the required PPE for handling this compound in various laboratory settings. Consistent and correct use of PPE is the first line of defense against accidental exposure.
| Laboratory Scenario | Required PPE | Specifications & Best Practices |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves (double-gloving recommended) - Lab Coat - Safety Goggles with side shields or Face Shield - Respiratory Protection (N95 or higher) | - Handle in a certified chemical fume hood or a balance enclosure with exhaust. - Use anti-static tools to minimize dust generation. - Ensure all exposed skin is covered. |
| Dissolving and Solution Preparation | - Nitrile Gloves - Lab Coat - Safety Goggles | - Prepare solutions in a well-ventilated area, preferably a chemical fume hood. - Avoid splashing. - Use a vortex or sonicator for dissolution as needed, ensuring the container is securely capped. |
| In-Use Applications (Cell Culture, Animal Dosing) | - Nitrile Gloves - Lab Coat - Safety Glasses | - Standard laboratory practices for cell culture or animal handling apply. - Change gloves immediately if they become contaminated. - Wash hands thoroughly after handling. |
Emergency Procedures: Immediate Actions for Exposure
In the event of accidental exposure, time is of the essence. Follow these procedures immediately.
| Type of Exposure | Immediate Action Required |
| Skin Contact | 1. Immediately wash the affected area with plenty of soap and water. 2. Remove contaminated clothing and wash it before reuse. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses, if present and easy to do so. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air immediately. 2. If breathing is difficult, provide respiratory support. 3. Seek immediate medical attention. |
| Ingestion | 1. Rinse the mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention. |
Standard Operating Procedure for Handling this compound
The following workflow diagram outlines the key steps for safely handling this compound from receipt to disposal.
Caption: Standard Workflow for this compound Handling
Spill and Exposure Response Protocol
This diagram details the immediate steps to be taken in the event of a spill or accidental exposure to this compound.
Caption: this compound Spill and Exposure Response
Handling, Storage, and Disposal
Handling:
-
Avoid creating dust when handling the solid form.
-
Use only in well-ventilated areas, preferably within a certified chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container at -20°C.
-
Protect from moisture and light.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
By adhering to these safety protocols, you can minimize risks and ensure a safe and productive research environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
